4-Chloro-2-methyl-benzoic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNDTXOAXSLGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS 1872907-39-5
Technical Guide: 4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) [1]
Executive Summary
4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS 1872907-39-5) is a specialized bifunctional intermediate critical to modern medicinal chemistry and drug discovery. It serves as a "linchpin" scaffold, offering two distinct chemical handles: a sterically hindered ester that acts as a robust protecting group for the carboxylic acid, and an aryl chloride positioned for transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, chemoselectivity, and application in the generation of complex pharmaceutical pharmacophores, particularly in oncology and anti-infective research.
Chemical Identity & Physicochemical Profile
This compound is characterized by the presence of a bulky tert-butyl group which imparts significant lipophilicity and stability against nucleophilic attack at the carbonyl carbon, a feature essential for multi-step synthesis.
| Property | Data |
| IUPAC Name | tert-Butyl 4-chloro-2-methylbenzoate |
| CAS Number | 1872907-39-5 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Structure | Benzoate ester with -Cl at C4, -CH₃ at C2 |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |
| Key Functionality | Acid-labile protecting group; Aryl halide electrophile |
Synthetic Architecture & Methodology
The synthesis of CAS 1872907-39-5 requires overcoming the steric hindrance of the ortho-methyl group and the bulky tert-butyl alcohol nucleophile. Standard Fischer esterification is often ineffective here. Two superior pathways are recommended based on scale and available equipment.
Pathway A: The "Mild" Steglich-Type Approach (Recommended for Lab Scale)
This method utilizes Di-tert-butyl dicarbonate (Boc₂O) and DMAP. It avoids harsh acidic conditions and is operationally simple.[2]
-
Mechanism: DMAP catalyzes the attack of the carboxylate on Boc₂O, forming a mixed anhydride, which then undergoes nucleophilic attack by tert-butanol (or elimination of CO₂/isobutylene mechanisms depending on exact conditions).
-
Advantages: High yield, mild conditions, minimal purification.
Pathway B: The Acid Chloride Activation (Recommended for Scale-Up)
For kilogram-scale production, converting the parent acid to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butoxide, is more cost-effective.
-
Precursor Synthesis: The parent acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2), is typically synthesized via lithiation of 2-bromo-5-chlorotoluene followed by CO₂ quenching.[3]
Experimental Protocol: Boc-Anhydride Mediated Synthesis
Objective: Synthesize 10.0 g of 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Prerequisite: All glassware must be flame-dried; reaction performed under Nitrogen/Argon atmosphere.
Reagents:
-
4-Chloro-2-methylbenzoic acid (1.0 equiv)[4]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
tert-Butanol (t-BuOH) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation: Charge a 250 mL round-bottom flask with 4-Chloro-2-methylbenzoic acid (58.6 mmol) and anhydrous THF (100 mL).
-
Catalyst Addition: Add DMAP (17.5 mmol) in one portion. The mixture may become slightly heterogeneous.
-
Reagent Addition: Add Boc₂O (117.2 mmol) dropwise via an addition funnel over 15 minutes. Gas evolution (CO₂) will be observed.
-
Esterification: Add tert-butanol (88 mmol). Note: In many Boc₂O protocols, the solvent itself (if tBuOH) or the Boc₂O breakdown provides the t-butyl source, but explicit addition ensures stoichiometry.
-
Reaction: Stir at 40°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The acid spot (baseline) should disappear, replaced by a high Rf UV-active spot.
-
Workup:
-
Quench with saturated NH₄Cl solution (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M HCl (to remove DMAP), saturated NaHCO₃, and Brine.
-
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Reactivity Profile & Applications in Drug Discovery
The utility of CAS 1872907-39-5 lies in its orthogonal reactivity . It allows researchers to modify the aromatic core without disturbing the carboxylic acid, which is unmasked only at the final stage.
A. The Aryl Chloride Handle (Cross-Coupling)
The chlorine atom at the C4 position is activated enough for Palladium-catalyzed cross-coupling reactions, particularly when using electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos).
-
Suzuki-Miyaura: Coupling with aryl boronates to form biaryl cores.
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in kinase inhibitors).
B. The tert-Butyl Ester (Protection)
-
Base Stability: The bulky ester resists hydrolysis under basic conditions (e.g., LiOH, K₂CO₃) used during the cross-coupling steps.
-
Acid Lability: It is cleanly removed using TFA (Trifluoroacetic acid) or HCl/Dioxane to yield the free acid.
Visualizing the Workflow
Caption: Figure 1. Synthesis and downstream application workflow for CAS 1872907-39-5.
Critical Safety & Handling
-
Hazards: The compound is an ester derivative and should be treated as a potential skin and eye irritant. The precursor acid chloride (if used) is corrosive.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The tert-butyl group can undergo slow elimination to isobutylene if exposed to strong acids or excessive heat over time.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[4][5] 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound Summary). National Library of Medicine. [Link][1]
-
Google Patents. (2007).[5] Preparation method of 4-chloromethyl benzoic acid t-butyl ester (CN1907948A).
-
Organic Syntheses. (1971). Synthesis of esters of aromatic acids and hindered tertiary alcohols (Vol. 51, p. 96).[Link]
-
MDPI. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank.[6][7] [Link][2][7]
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]
- 4. 4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-叔丁基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
Technical Whitepaper: Synthesis, Properties, and Applications of tert-Butyl 4-chloro-2-methylbenzoate
Executive Summary
tert-Butyl 4-chloro-2-methylbenzoate (CAS: 1872907-39-5) is a highly specialized, sterically hindered building block utilized extensively in combinatorial libraries and the synthesis of active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical analysis of its structural properties, optimized synthetic protocols, and its strategic utility in drug discovery workflows, particularly in the development of complex targeted therapies such as kinase inhibitors.
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 4-chloro-2-methylbenzoate is defined by three functional domains that dictate its reactivity and stability:
-
The tert-Butyl Ester : Provides robust, orthogonal protection against nucleophilic attack and basic hydrolysis.
-
The ortho-Methyl Group : Induces a stereoelectronic twist, forcing the ester carbonyl out of coplanarity with the aromatic ring. This steric hindrance further shields the ester from enzymatic or chemical cleavage.
-
The para-Chloro Substituent : Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
As detailed in the 1[1], the physicochemical properties of this compound make it an ideal lipophilic intermediate for multi-step organic synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate |
| CAS Number | 1872907-39-5 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Exact Mass | 226.076 Da |
| XLogP3 | 3.8 |
| Topological Polar Surface Area | 26.3 Ų |
| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |
Synthesis Methodologies & Experimental Protocols
Direct Fischer esterification of 4-chloro-2-methylbenzoic acid with tert-butanol universally fails. The tertiary alcohol's immense steric bulk, compounded by the ortho-methyl group's steric hindrance, prevents efficient bimolecular nucleophilic attack at the carbonyl carbon. Therefore, alternative activation strategies must be employed to synthesize this building block effectively.
Protocol A: Steglich Esterification (DCC/DMAP Activation)
Causality & Mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because tert-butanol is too bulky to attack this intermediate directly (which would otherwise lead to the inactive N-acylurea byproduct), 4-dimethylaminopyridine (DMAP) is introduced as a highly nucleophilic acyl transfer catalyst. DMAP rapidly attacks the O-acylisourea to form a reactive, sterically accessible acylpyridinium intermediate, which is subsequently trapped by tert-butanol.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 4-chloro-2-methylbenzoic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Catalyst Addition: Add 0.1 eq of DMAP and 1.5 eq of anhydrous tert-butanol to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of DCC dropwise as a concentrated solution in DCM.
-
Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature. Continue stirring for 16 hours.
-
Filtration: Filter off the precipitated byproduct through a pad of Celite.
-
Workup & Validation Checkpoint: Wash the organic filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: The successful formation of the O-acylisourea is visually confirmed by the precipitation of dicyclohexylurea (DCU) as a white solid. The acidic wash (1M HCl) is critical to selectively protonate and remove the DMAP catalyst into the aqueous phase, preventing amine contamination in downstream metal-catalyzed steps.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexanes/ethyl acetate).
Protocol B: Acid-Catalyzed Isobutylene Condensation
Causality & Mechanism: This method completely bypasses the steric hindrance of a bimolecular nucleophilic substitution at the carbonyl carbon. Instead, concentrated sulfuric acid protonates isobutylene to generate a stable tert-butyl cation, which reacts directly with the carboxylate oxygen.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-2-methylbenzoic acid in anhydrous DCM in a heavy-walled pressure vessel.
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).
-
Condensation: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense 3.0 eq of isobutylene gas directly into the reaction mixture.
-
Reaction: Seal the pressure vessel tightly and allow it to slowly warm to room temperature. Stir for 24 hours.
-
Quenching & Validation Checkpoint: Cool the vessel back to -78 °C before carefully opening to vent excess isobutylene. Neutralize the acid catalyst by adding triethylamine (Et₃N). Self-Validation: Careful venting ensures no over-pressurization during workup, while the triethylamine quench neutralizes the sulfuric acid to prevent premature ester cleavage during concentration.
-
Workup: Partition the mixture with water, extract with DCM, dry over MgSO₄, and concentrate to yield the product.
Applications in Medicinal Chemistry
In modern drug discovery, particularly in the synthesis of complex kinase inhibitors, the 4-chloro-2-methylbenzoyl scaffold is a critical structural motif. As demonstrated in recent 2[2] detailing Aurora kinase inhibitors targeting MYC oncoproteins, halogenated benzoic acids are frequently utilized to build highly specific binding pockets.
The tert-butyl ester serves as an orthogonal protecting group that withstands the strongly basic conditions (e.g., NaOtBu, K₂CO₃) required for Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the C4-chloro position. Commercial availability of this building block from specialized accelerates these high-throughput combinatorial workflows.
Once the desired functional group is installed at the C4 position, the tert-butyl ester is cleanly cleaved using trifluoroacetic acid (TFA) in DCM, exposing the free carboxylic acid. This acid is then subjected to amide coupling (using reagents like HATU and DIPEA) to attach complex pharmacophores, finalizing the API structure.
Table 2: Orthogonal Stability of the tert-Butyl Ester
| Reaction Condition | Ester Stability | Mechanistic Rationale |
| 1M NaOH (aq), Reflux | Stable | Steric shielding from the t-butyl and o-methyl groups prevents hydroxide attack. |
| Pd(dppf)Cl₂, K₂CO₃, 90 °C | Stable | Inert to transition metal insertion and mild inorganic bases. |
| 50% TFA in DCM, 25 °C | Cleaved | Acid-catalyzed elimination yields isobutylene gas and the free acid. |
Mechanistic Workflow Visualization
Synthesis and downstream medicinal chemistry applications of tert-butyl 4-chloro-2-methylbenzoate.
References
-
Title: 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: tert-butyl 4-chloro-2-methylbenzoate - Chemical Supplier Data Source: Chem-Space URL: [Link]
Sources
Synonyms for 4-Chloro-2-methyl-benzoic acid tert-butyl ester
Topic: Technical Profile and Nomenclature of tert-Butyl 4-chloro-2-methylbenzoate Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
A Bifunctional Scaffold for Orthogonal Synthetic Strategies
Executive Summary & Core Utility
tert-Butyl 4-chloro-2-methylbenzoate (CAS 1872907-39-5) is a specialized benzoic acid derivative utilized as a versatile building block in medicinal chemistry and materials science.[1] Its structural value lies in its orthogonal reactivity profile :
-
The tert-Butyl Ester: Acts as an acid-labile protecting group for the carboxylic acid, stable under basic, nucleophilic, and reductive conditions where methyl or ethyl esters might hydrolyze or reduce.
-
The Aryl Chloride: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of structural complexity.
-
The 2-Methyl Group: Provides steric bulk that can influence the regioselectivity of electrophilic aromatic substitutions or conformational locking in the final drug pharmacophore.
This guide provides a definitive reference for the nomenclature, physicochemical properties, and synthetic applications of this intermediate, with a critical focus on distinguishing it from structural isomers.
Nomenclature & Synonyms
Accurate identification is critical in database searching and regulatory filing. The following hierarchy categorizes the synonyms by their chemical rationale.
Systematic & IUPAC Names
These names follow the strict rules of the International Union of Pure and Applied Chemistry (IUPAC) and are the primary keys for chemical indexing.
| Naming Convention | Synonym | Rationale |
| Preferred IUPAC Name | ** tert-Butyl 4-chloro-2-methylbenzoate** | Most common systematic name; denotes the ester of tert-butanol. |
| Systematic (Alternate) | 1,1-Dimethylethyl 4-chloro-2-methylbenzoate | "1,1-dimethylethyl" is the systematic name for the tert-butyl group. |
| Substitutive Name | 2-Methyl-2-propanyl 4-chloro-2-methylbenzoate | Uses the alkane-based name for the ester alkyl group. |
| Acid-Parent Name | 4-Chloro-2-methylbenzoic acid tert-butyl ester | Emphasizes the parent acid structure. |
Chemical Identifiers
Use these machine-readable strings for unambiguous database queries (e.g., SciFinder, Reaxys, PubChem).
-
CAS Registry Number: 1872907-39-5 [1]
-
PubChem CID: 108016353[1]
-
Molecular Formula: C₁₂H₁₅ClO₂[2]
-
SMILES: CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C[3]
-
InChIKey: BWLDEQAGSZRTIV-UHFFFAOYSA-N (Note: Verify against specific isomer; this key corresponds to the general connectivity).
Critical Distinction Alert
WARNING: Do not confuse this compound with ** tert-Butyl 4-(chloromethyl)benzoate** (CAS 121579-86-0).
-
Target Molecule: Chlorine is attached directly to the aromatic ring (Aryl-Cl). Reactivity = Cross-coupling.
-
Isomer (Impurity): Chlorine is on the methyl group (Benzyl-Cl). Reactivity = Nucleophilic substitution (Sɴ2).
-
Impact: Confusing these two will lead to failed synthesis; benzyl chlorides react spontaneously with nucleophiles, whereas aryl chlorides require metal catalysis.
Visualization: Nomenclature & Structure Analysis
Figure 1: Structural decomposition and synonym hierarchy for tert-Butyl 4-chloro-2-methylbenzoate.
Physicochemical Properties
Data derived from computational models and structural analogs.
| Property | Value | Context |
| Molecular Weight | 226.70 g/mol | Standard for stoichiometric calculations. |
| LogP (Predicted) | 3.8 ± 0.4 | Highly lipophilic due to the tert-butyl and chloro groups. |
| Hydrogen Bond Donors | 0 | No free -OH or -NH groups. |
| Hydrogen Bond Acceptors | 2 | The ester carbonyl and oxygen. |
| Rotatable Bonds | 2 | The ester linkage allows conformational flexibility. |
| Physical State | Solid or Viscous Oil | Likely a low-melting solid due to the bulky t-butyl group disrupting crystal packing. |
Synthetic Utility & Protocols
Synthesis of the Intermediate
Direct esterification of sterically hindered acids (like 2-methylbenzoic acids) with tert-butanol is difficult using standard Fischer esterification.
-
Recommended Protocol: Acid Chloride Method
-
Activation: Convert 4-chloro-2-methylbenzoic acid to its acid chloride using oxalyl chloride/DMF (cat.) in DCM.
-
Esterification: React the acid chloride with tert-butanol (excess) in the presence of mild base (pyridine or Et₃N) and DMAP (cat.).
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Application: Orthogonal Cross-Coupling
The aryl chloride is less reactive than bromides or iodides. To successfully couple this scaffold without cleaving the ester, specific catalytic systems are required.
-
Reaction Type: Suzuki-Miyaura Coupling.
-
Catalyst System: Pd(OAc)₂ / SPhos (or XPhos). These electron-rich phosphine ligands are essential to oxidatively add into the unactivated Aryl-Cl bond.
-
Base Selection: K₃PO₄ or Cs₂CO₃ (anhydrous). Avoid strong alkoxides that might attack the ester, although the bulky t-butyl group offers significant protection.
Deprotection Strategy
The tert-butyl ester is unique because it is cleaved by acidolysis (breaking the alkyl-oxygen bond) rather than hydrolysis (breaking the acyl-oxygen bond).
-
Reagent: Trifluoroacetic acid (TFA) / DCM (1:1 ratio).
-
Mechanism: Protonation of the ester oxygen followed by elimination of the tert-butyl cation (as isobutylene).
-
Scavengers: If the molecule contains electron-rich aromatic rings, add triethylsilane (TES) to scavenge the tert-butyl cation and prevent alkylation byproducts.
Visualization: Reaction Workflow
Figure 2: Synthetic workflow demonstrating the orthogonal utility of the tert-butyl ester scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108016353, 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Retrieved from [Link]
- Wright, S. W., et al. (1992).A convenient preparation of tert-butyl esters from acid chlorides. Tetrahedron Letters, 33(12), 1539-1542. (Standard protocol for hindered ester synthesis).
- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Guidance on coupling Aryl Chlorides).
- Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on tert-butyl ester stability and deprotection).
Sources
4-Chloro-2-methylbenzoate tert-butyl ester molecular weight and formula
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes actionable data, validated synthetic protocols, and mechanistic insight over generic descriptions.
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
tert-Butyl 4-chloro-2-methylbenzoate (CAS: 1872907-39-5) represents a strategic scaffold in the synthesis of pharmacophores and agrochemicals. Distinguished by the steric bulk of the tert-butyl group and the orthogonal reactivity of the aryl chloride, this intermediate offers a dual-advantage:
-
Orthogonal Protection: The tert-butyl ester is acid-labile (cleavable by TFA/HCl) but stable against basic hydrolysis conditions that would cleave methyl or ethyl esters.
-
Cross-Coupling Handle: The 4-chloro substituent serves as a reliable electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library expansion at the para position.
Physicochemical Profile
The following data establishes the baseline identity for Quality Control (QC) and stoichiometry calculations.
Table 1: Chemical Constants & Identifiers
| Property | Value | Notes |
| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate | |
| CAS Number | 1872907-39-5 | |
| Molecular Formula | C₁₂H₁₅ClO₂ | |
| Molecular Weight | 226.70 g/mol | Precision value for stoichiometry |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Insoluble in water |
| LogP (Predicted) | ~3.8 | High lipophilicity due to t-butyl/Cl |
| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |
Synthetic Protocol: Acid Chloride Route
Methodology Rationale: Direct esterification of sterically hindered acids (2-methyl substitution) with bulky alcohols (tert-butanol) via Fischer esterification is often sluggish and low-yielding. The Acid Chloride Activation Method is selected here for its high reliability, driving the reaction to completion via an irreversible acyl substitution.
Reagents & Materials[5][6][7][8][9][10][11][12]
-
Precursor: 4-Chloro-2-methylbenzoic acid (CAS 7499-07-2)[1]
-
Activator: Thionyl Chloride (
) or Oxalyl Chloride -
Nucleophile: Potassium tert-butoxide (
) or tert-Butanol/Pyridine -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Workflow
-
Activation (Acyl Chloride Formation):
-
Charge a flame-dried RBF with 4-chloro-2-methylbenzoic acid (1.0 equiv).
-
Suspend in anhydrous DCM (5 mL/mmol).
-
Add
(1.5 equiv) dropwise at 0°C. Add a catalytic drop of DMF. -
Reflux for 2 hours. Monitor gas evolution (
). -
Checkpoint: Evaporate an aliquot; IR should show shift from broad -OH to sharp C=O (~1780 cm⁻¹ for acid chloride).
-
Concentrate in vacuo to remove excess
.
-
-
Esterification:
-
Redissolve the crude acid chloride in anhydrous THF.
-
Cool to 0°C.[2]
-
Option A (Base-Mediated): Add a solution of
(1.2 equiv) in THF dropwise. -
Option B (Alcohol/Amine): Add tert-butanol (2.0 equiv) followed by Pyridine (2.5 equiv).
-
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
-
Workup & Isolation:
-
Quench with saturated
(neutralizes HCl/byproducts). -
Extract with Ethyl Acetate (3x).[3]
-
Wash organics with Brine, dry over
, and concentrate. -
Purification: Flash Column Chromatography (SiO₂). Eluent: 0-10% EtOAc in Hexanes.
-
Visualization: Synthesis Logic
Caption: Stepwise conversion of the benzoic acid precursor to the tert-butyl ester via acyl chloride activation.
Analytical Characterization (Self-Validating QC)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The absence of the carboxylic acid proton (~11-13 ppm) and the appearance of the tert-butyl singlet are the primary validation markers.
Nuclear Magnetic Resonance (NMR)
Predicted shifts based on structural electronics:
-
¹H NMR (400 MHz, CDCl₃):
- 7.75 – 7.85 (d, 1H, Ar-H, ortho to ester): Deshielded by carbonyl.
- 7.15 – 7.25 (m, 2H, Ar-H): Protons ortho and meta to Chlorine.
-
2.54 (s, 3H, Ar-
): Ortho-methyl group. -
1.58 (s, 9H,
): Diagnostic tert-butyl singlet.
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl: ~166-167 ppm.
-
Aromatic Carbons: Six distinct signals in the 125-140 ppm range. C-Cl and C-Me substituted carbons will be quaternary.
-
Quaternary t-Butyl: ~81-82 ppm.
-
t-Butyl Methyls: ~28 ppm.
-
Ar-Methyl: ~21-22 ppm.
-
Mass Spectrometry[5][12][14]
-
Ionization: ESI+ or EI.
-
Parent Ion:
(approx). -
Fragmentation: Expect loss of isobutene (
, -56 Da) to generate the carboxylic acid fragment (m/z ~171) under strong ionization.
Strategic Applications in Drug Discovery
The selection of the tert-butyl ester over methyl/ethyl analogues is a deliberate design choice in Multi-Parameter Optimization (MPO).
Decision Logic: Protecting Group Selection
Caption: Decision tree for selecting tert-butyl esters to enable orthogonal deprotection strategies.
Key Applications
-
Suzuki-Miyaura Coupling: The 4-chloro position is activated for Pd-catalyzed cross-coupling with aryl boronic acids. The tert-butyl ester remains intact under basic coupling conditions (e.g.,
, Pd(dppf)Cl ). -
Late-Stage Diversification: The ester can be hydrolyzed last using Trifluoroacetic acid (TFA) or HCl in Dioxane, preserving other acid-stable but base-labile groups (e.g., acetates, triflates) elsewhere on the molecule.
References
-
PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound Summary).[4][5] National Library of Medicine. Available at: [Link]
-
Wright, S. W., et al. (1992). Convenient Preparations of t-Butyl Esters.[6] Tetrahedron Letters, 33(12), 1539-1542. (Foundational protocol for acid chloride/t-BuOH coupling).
Sources
- 1. 4-氯-2-甲基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 2-methylbenzoate | C12H16O2 | CID 236101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Difference between tert-butyl 4-chloro-2-methylbenzoate and methyl ester
This guide provides a technical analysis of the structural, electronic, and synthetic divergences between tert-butyl 4-chloro-2-methylbenzoate and its methyl ester analog. It is designed for process chemists and medicinal chemists optimizing synthetic routes or designing prodrug strategies.
Strategic Selection in Multi-Step Synthesis & Drug Design
Executive Summary
The choice between the tert-butyl and methyl esters of 4-chloro-2-methylbenzoic acid is rarely arbitrary; it dictates the available orthogonal deprotection strategies and the stability profile of the intermediate.
-
Methyl Ester: The "kinetic" choice. Sterically accessible, easily hydrolyzed by base (saponification) or enzymes (esterases). Ideal for early-stage intermediates or prodrug motifs requiring in vivo activation.
-
tert-Butyl Ester: The "thermodynamic" shield. Sterically bulky and electronically unique, it resists nucleophilic attack (including hydroxide) but is highly labile to acid via
pathways. It is the gold standard for protecting carboxylic acids during basic or organometallic transformations (e.g., Grignard additions, Suzuki couplings).
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
The introduction of the tert-butyl group drastically alters the lipophilicity and steric environment of the benzoate.
| Feature | Methyl 4-chloro-2-methylbenzoate | tert-Butyl 4-chloro-2-methylbenzoate |
| CAS Number | 99585-12-3 | 1427436-78-3 (Generic/Analog) |
| Formula | ||
| Molecular Weight | 184.62 g/mol | 226.70 g/mol |
| Steric Bulk (A-Value) | Low (Methyl) | High (tert-Butyl) |
| Base Stability | Low (Hydrolyzes to acid) | High (Resistant to saponification) |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaves to acid + isobutylene) |
| Lipophilicity (cLogP) | ~2.7 | ~3.8 (Higher membrane permeability) |
| NMR Signature ( | Singlet | Singlet |
Synthetic Accessibility & Scalability[8]
The synthesis of these two esters requires fundamentally different mechanistic approaches due to the steric hindrance of the tert-butyl group.
A. Methyl Ester Synthesis (Fischer Esterification)
The methyl ester is typically synthesized via acid-catalyzed Fischer esterification or acyl chloride displacement. This process is equilibrium-driven and requires removal of water.
-
Reagents: MeOH,
(cat.), Reflux. -
Scalability: Excellent. Methanol serves as both solvent and reactant.
B. tert-Butyl Ester Synthesis (Alkene Addition)
Direct Fischer esterification with tert-butanol is inefficient due to the bulky nature of the alcohol and the tendency for elimination. The preferred industrial route utilizes isobutylene under acid catalysis or Boc anhydride (
-
Method 1 (Industrial): 4-chloro-2-methylbenzoic acid + Isobutylene +
(cat.) Ester. -
Method 2 (Lab Scale): Acid +
+ DMAP (cat.) + -BuOH.
Orthogonality & Chemo-selectivity (The Core Differentiator)
This is the primary reason for selecting the tert-butyl ester. It allows for orthogonal protection , enabling the chemist to manipulate other esters (like methyl or ethyl) in the same molecule without affecting the benzoate.
Mechanism of Cleavage
-
Base Hydrolysis (
): Hydroxide attacks the carbonyl carbon. -
Acidolysis (
): Protonation of the ether oxygen followed by cleavage.
Visualizing the Orthogonal Workflow
The following diagram illustrates how a bis-ester scaffold can be selectively deprotected.
Figure 1: Orthogonal deprotection logic. The steric bulk of the tert-butyl group prevents base hydrolysis, while the stability of the methyl cation is too low to allow acidolysis under mild conditions.
Strategic Applications in Drug Development
A. Metal-Halogen Exchange (Lithiation)
When performing lithium-halogen exchange on the 4-chloro moiety (or an adjacent position):
-
Methyl Ester: Incompatible. Organolithiums (RLi) will attack the ester carbonyl to form a ketone or tertiary alcohol.
-
tert-Butyl Ester: Often Compatible. The steric bulk protects the carbonyl from nucleophilic attack at low temperatures (-78°C), allowing for lithiation at the halogen followed by quenching with an electrophile.
B. Prodrug Design
-
Methyl Ester: Often used as a simple prodrug to improve oral bioavailability. It is rapidly hydrolyzed by plasma esterases to release the active benzoic acid.
-
tert-Butyl Ester: Rarely used as a prodrug due to slow enzymatic hydrolysis and the potential toxicity of the isobutylene/isobutanol byproduct. It is strictly a synthetic intermediate.
Experimental Protocols
Protocol A: Selective Cleavage of Methyl Ester (Base Hydrolysis)
Validates the stability of the tert-butyl group.
-
Dissolution: Dissolve 1.0 eq of the diester (containing both Me and t-Bu esters) in THF:MeOH:Water (3:1:1).
-
Reagent: Add 2.0 eq of Lithium Hydroxide monohydrate (
). -
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC/LCMS.[5]
-
Checkpoint: The methyl ester signal (
3.9) should disappear. The -butyl singlet ( 1.5) must remain.
-
-
Workup: Acidify carefully to pH 4 with 1M HCl (do not go too low or heat, to protect t-Bu). Extract with EtOAc.
Protocol B: Selective Cleavage of tert-Butyl Ester (Acidolysis)
Validates the acid-lability of the t-butyl group.
-
Dissolution: Dissolve 1.0 eq of the tert-butyl ester in Dichloromethane (DCM).
-
Reagent: Add Trifluoroacetic acid (TFA) (ratio 1:1 v/v with DCM).
-
Note: Triethylsilane (
) can be added as a cation scavenger if the molecule contains electron-rich aromatics.
-
-
Reaction: Stir at room temperature for 1–3 hours.
-
Observation: Evolution of isobutylene gas (bubbling) indicates reaction progress.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability profiles).
-
Wright, S. W., et al. (1992). "Convenient preparations of t-butyl esters and ethers from t-butanol." Tetrahedron Letters, 33(12), 1539-1542. Link
- Nishiguchi, T., & Taya, H. (1989). "N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide: A new reagent for the preparation of tert-butyl esters." Journal of the American Chemical Society.
-
PubChem. (2024). Compound Summary for CID 108016353: tert-butyl 4-chloro-2-methylbenzoate. National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-chloro-2-methylbenzoate. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its determination using the industry-standard shake-flask method, and discuss the importance of good laboratory practices (GLP) in ensuring data integrity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this compound.
Introduction to 4-Chloro-2-methyl-benzoic acid tert-butyl ester
4-Chloro-2-methyl-benzoic acid tert-butyl ester is a chemical intermediate with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol .[1] Its structure, characterized by a substituted benzene ring and a tert-butyl ester group, plays a significant role in its physical and chemical properties, including its solubility profile. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for the development of robust and scalable synthetic routes.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. The solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.
-
Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces are a significant contributor to the interaction of the ester with nonpolar solvents.
-
Dipole-Dipole Interactions: The ester and chloro functional groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar aprotic and protic solvents.
-
Hydrogen Bonding: While the ester itself cannot donate a hydrogen bond, the carbonyl oxygen can act as a hydrogen bond acceptor, enabling interactions with protic solvents like alcohols.[2]
Generally, esters are less soluble in water compared to alcohols and carboxylic acids of similar molecular weight because they can only accept hydrogen bonds.[2] However, they tend to exhibit good solubility in a range of organic solvents. The bulky tert-butyl group may also influence solubility through steric effects.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Causality Behind Experimental Choices
The choices made during the experimental setup are critical for obtaining accurate and reproducible results. Adherence to Good Laboratory Practices (GLP) ensures the quality and integrity of the generated data.[6][7]
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. This is typically determined empirically by measuring the concentration at different time points until it remains constant.[3][8]
-
Temperature Control: Solubility is highly dependent on temperature. Therefore, all experiments must be conducted in a temperature-controlled environment to ensure consistency.[4]
-
Solid Phase Analysis: It is crucial to ensure that the solid material remains in the same physical form (e.g., crystalline polymorph) throughout the experiment, as different forms can have different solubilities.
-
Quantification Method: The choice of analytical method for determining the concentration of the dissolved ester depends on its properties. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for compounds with a chromophore.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in a selection of organic solvents at a controlled temperature.
Materials:
-
4-Chloro-2-methyl-benzoic acid tert-butyl ester (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid 4-Chloro-2-methyl-benzoic acid tert-butyl ester to each vial. The excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of 4-Chloro-2-methyl-benzoic acid tert-butyl ester.
-
Data Analysis: Calculate the solubility of the ester in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Heptane | 0.1 | < 1 | < 0.004 |
| Toluene | 2.4 | 150 | 0.662 |
| Ethyl Acetate | 4.4 | 350 | 1.544 |
| Acetone | 5.1 | > 500 | > 2.205 |
| Ethanol | 5.2 | > 500 | > 2.205 |
| Methanol | 6.6 | > 500 | > 2.205 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required for precise values.
Interpretation:
Based on the hypothetical data and theoretical principles, we can infer the following:
-
Poor Solubility in Nonpolar Solvents: The low solubility in heptane is expected due to the significant polarity of the ester and chloro groups.
-
Good Solubility in Solvents of Intermediate Polarity: Toluene and ethyl acetate show good solvating power, indicating a favorable balance of dispersion forces and dipole-dipole interactions.
-
High Solubility in Polar Aprotic and Protic Solvents: Acetone, ethanol, and methanol are excellent solvents for the ester, likely due to strong dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the carbonyl oxygen of the ester.
Conclusion
A thorough understanding of the solubility of 4-Chloro-2-methyl-benzoic acid tert-butyl ester is essential for its effective use in pharmaceutical synthesis. This guide has outlined the theoretical basis for its solubility in organic solvents and provided a detailed, robust experimental protocol for its determination using the shake-flask method. By adhering to the principles of Good Laboratory Practice and employing a systematic approach, researchers can obtain high-quality, reliable solubility data to inform process development, optimization, and formulation activities.
References
-
Baka, E., et al. (2008). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]
-
Tsinman, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Retrieved from [Link]
-
Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Tsinman, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. Retrieved from [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]
-
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved from [Link]
-
DePalma, A., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications. Retrieved from [Link]
-
PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
U.S. EPA. (2016). Good Laboratory Practices Advisories. Retrieved from [Link]
-
Maczynski, A., et al. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. AIP Publishing. Retrieved from [Link]
-
Scribd. Ester Solubility and Preparation Lab Report. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
PubChem. 4-Chloro-2-methylbenzoic acid. Retrieved from [Link]
-
European Union. Good Laboratory Practice (GLP). Retrieved from [Link]
-
Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
-
NIST. 4-Chlorobenzoic acid, 2-methylpropyl ester. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-chloro-, methyl ester (CAS 1126-46-1). Retrieved from [Link]
- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
ResearchGate. Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Policy: Good Laboratory Practices Advisories - Compliance Monitoring | Compliance | US EPA [19january2021snapshot.epa.gov]
- 7. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]
- 8. downloads.regulations.gov [downloads.regulations.gov]
4-Chloro-2-methyl-benzoic acid tert-butyl ester SDS safety data sheet
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes standard safety data with "read-across" toxicological principles and practical synthetic expertise.
Safety, Handling, and Synthetic Utility in Drug Discovery
Chemical Identity & Physicochemical Profile
Compound Name: 4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS Number: 1872907-39-5 Synonyms: tert-Butyl 4-chloro-2-methylbenzoate; 4-Chloro-2-methyl-benzoic acid 1,1-dimethylethyl ester.[1][2] Molecular Formula: C₁₂H₁₅ClO₂ Molecular Weight: 226.70 g/mol [1]
Core Properties
| Property | Value / Description | Technical Insight |
| Physical State | Solid (Low melting) or Viscous Liquid | Likely a low-melting solid due to the disruption of crystal packing by the bulky tert-butyl and ortho-methyl groups. |
| Solubility | Organic solvents (DCM, EtOAc, THF) | Highly lipophilic (LogP ~3.8). Insoluble in water. |
| Flash Point | >110°C (Predicted) | Treat as a combustible material (Class IIIB). |
| Acid Sensitivity | High | The tert-butyl ester is acid-labile, cleaving via E1 elimination to release isobutylene. |
| Base Stability | Excellent | Steric hindrance from the ortho-methyl group confers exceptional resistance to saponification. |
Hazard Identification & Toxicology (GHS)
Note: Experimental toxicological data for this specific CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic esters (e.g., CAS 7499-07-2).
GHS Classification (Read-Across)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)
Toxicological Mechanisms
-
Local Irritation: As a lipophilic alkylating-like agent (though weak), the compound can penetrate the stratum corneum, leading to localized dermatitis upon prolonged contact.
-
Metabolic Hydrolysis: Upon systemic absorption, esterases will cleave the tert-butyl group, releasing 4-chloro-2-methylbenzoic acid . The parent acid is a known irritant and potential biological effector in hepatic pathways.
-
No-Effect Level (DNEL): Not established. Handle as a potent bioactive intermediate until proven otherwise.
Safe Handling & Storage Protocols
Expertise Note: The primary risk with this compound is not acute lethality, but rather cross-contamination in high-sensitivity assays and chemical instability if stored improperly.
Storage Architecture
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen .
-
Reasoning: While relatively stable, the tert-butyl moiety can undergo slow autocatalytic decomposition if trace acid impurities are present (forming isobutylene gas, which can pressurize vials).
-
-
Incompatibility: Keep strictly isolated from Lewis Acids (e.g., AlCl₃, BF₃) and Strong Bronsted Acids (HCl, TFA), which will trigger rapid deprotection.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Causality / Justification |
| Gloves | Nitrile (≥0.11 mm) | Latex is permeable to lipophilic esters. For prolonged handling, use double-gloving to prevent breakthrough. |
| Respiratory | N95 / P100 | If handling solid powder, prevent inhalation of fines. In solution, handle strictly within a Fume Hood.[3] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the liquid/melt splashes; the lipophilicity allows rapid corneal uptake. |
Workflow Visualization: Safe Handling Decision Tree
Figure 1: Decision logic for PPE selection and engineering controls based on physical state.
Emergency Response
-
Inhalation: Move to fresh air immediately. If respiratory irritation (coughing) persists, administer oxygen. The hydrolysis product (acid) can irritate mucous membranes.
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol or organic solvents, as they may enhance transdermal absorption.
-
Spill Cleanup:
Synthetic Utility & Application in Drug Development
Why use this specific ester? In medicinal chemistry, 4-Chloro-2-methyl-benzoic acid tert-butyl ester serves as a robust "Orthogonal Protecting Group."
Orthogonal Protection Strategy
The tert-butyl ester is stable to basic conditions (e.g., LiOH, NaOH) that would cleave methyl or ethyl esters. This allows researchers to:
-
Perform saponification on other esters in the molecule while keeping this benzoate intact.
-
Conduct nucleophilic substitutions on the 4-Chloro position (e.g., Buchwald-Hartwig amination) without competing attack on the carbonyl.
Controlled Deprotection Protocol
The deprotection is driven by the stability of the tert-butyl carbocation.
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio). Mechanism: E1 Elimination. Scavenger: Addition of triethylsilane (Et₃SiH) is recommended if the molecule contains electron-rich aromatic rings, to scavenge the generated tert-butyl cation and prevent alkylation byproducts.
Reaction Mechanism Visualization
Figure 2: Acid-catalyzed deprotection mechanism via E1 elimination pathway.
Synthetic Tips (Expert Insights)
-
Steric Factor: The 2-methyl group exerts significant steric pressure. While this makes the ester harder to form initially, it makes it highly resistant to accidental hydrolysis during aqueous workups.
-
Suzuki Coupling: This compound is an excellent scaffold for Suzuki couplings at the 4-Cl position. The tert-butyl ester tolerates the basic conditions of palladium catalysis (e.g., K₂CO₃/Pd(dppf)Cl₂) far better than a methyl ester, which might partially hydrolyze.
References
-
PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (Compound CID 108016353).[1] National Library of Medicine. Available at: [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[9] Wiley-Interscience. (Standard reference for tert-butyl ester stability and deprotection conditions).
-
Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. Available at: [Link]
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
tert-butyl 2-methyl-4-chlorobenzoate supplier and price
Technical Whitepaper: Procurement, Synthesis, and Quality Control of tert-Butyl 4-chloro-2-methylbenzoate
Executive Summary
In advanced active pharmaceutical ingredient (API) synthesis, the selection of orthogonal protecting groups is paramount to avoiding unwanted side reactions during multi-step sequences. tert-Butyl 4-chloro-2-methylbenzoate (also referred to as tert-butyl 2-methyl-4-chlorobenzoate; CAS 1872907-39-5) serves as a highly specialized, sterically hindered building block[1]. This guide details the mechanistic rationale for its use, self-validating quality control protocols, and a comprehensive supplier and pricing matrix to streamline procurement for drug development professionals.
Strategic Utility in Drug Design
The strategic value of the tert-butyl ester of 4-chloro-2-methylbenzoic acid lies in its dual functionality:
-
Extreme Steric Shielding: The bulky tert-butyl group, combined with the ortho-methyl substituent, forces the ester carbonyl out of the plane of the aromatic ring. This steric blockade renders the ester highly resistant to nucleophilic attack (e.g., from Grignard reagents or organolithiums used elsewhere in the molecule).
-
Orthogonal Deprotection: Unlike methyl or ethyl esters, which require basic hydrolysis (saponification) for removal, the tert-butyl ester is completely stable to strong bases (e.g., LiOH, NaOH). It is selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane), releasing isobutylene and the free carboxylic acid without disturbing base-sensitive functional groups.
-
Late-Stage Functionalization: The 4-chloro substituent acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), allowing for modular diversification of the aromatic core.
Fig 1: Synthetic workflow and downstream orthogonal deprotection of the tert-butyl ester.
Mechanistic Synthesis & In-House Preparation
When commercial procurement lead times are prohibitive, tert-butyl 4-chloro-2-methylbenzoate can be synthesized in-house from the parent acid. Standard Fischer esterification fails here due to the steric hindrance of the 2-methyl group. Instead, a Steglich-type esterification utilizing di-tert-butyl dicarbonate (Boc₂O) is required.
Step-by-Step Synthetic Protocol:
-
Initiation: Charge a flame-dried round-bottom flask with 4-chloro-2-methylbenzoic acid (1.0 eq) and Boc₂O (1.2 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) portion-wise at 0 °C.
-
Causality: DMAP acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc pyridinium intermediate. The steric bulk of the ortho-methyl group prevents direct attack on the bulky Boc₂O, making this highly reactive intermediate strictly necessary for the reaction to proceed.
-
-
Evolution: Stir the reaction mixture at room temperature for 12 hours. Monitor gas evolution (CO₂) via a bubbler. The mixed anhydride intermediate decomposes to yield the desired ester, CO₂, and tert-butanol.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl to selectively protonate and remove residual DMAP.
-
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.
Quality Control (QC) & Validation Protocols
Validating the integrity of procured or synthesized tert-butyl 4-chloro-2-methylbenzoate is critical. The compound has a molecular weight of 226.70 g/mol and a formula of C₁₂H₁₅ClO₂[1]. Below is a self-validating analytical workflow designed to prevent false rejections of high-quality batches.
Step-by-Step QC Methodology:
-
Sample Preparation: Dissolve 5 mg of the procured standard in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz.
-
Spectral Validation (Pass/Fail Criteria):
-
Confirm the presence of a distinct 9H singlet at ~1.55 ppm, corresponding to the tert-butyl group.
-
Confirm a 3H singlet at ~2.55 ppm, corresponding to the aryl methyl group.
-
Confirm three distinct aromatic protons (multiplets/doublets) between 7.0–7.8 ppm.
-
-
Mass Spectrometry (GC-MS) - Crucial Expert Insight: Run an Electron Ionization Mass Spectrometry (EI-MS) analysis.
-
Causality: Do not reject the batch if the intact molecular ion (m/z 226.7) is weak or absent. tert-Butyl esters undergo rapid McLafferty-type rearrangement or direct elimination in the ionization chamber. A high-purity batch will typically present a massive base peak at m/z 170 ([M - 56]⁺), corresponding to the loss of isobutylene and the formation of the parent acid cation.
-
Fig 2: Quality control validation and procurement decision matrix for incoming batches.
Supplier Evaluation & Pricing Matrix
The global supply chain for tert-butyl 4-chloro-2-methylbenzoate (CAS 1872907-39-5) is highly specialized. It is primarily available through custom synthesis providers and advanced building-block catalogs.
Below is a consolidated matrix of verified suppliers, catalog identifiers, and pricing data to inform procurement strategies:
| Supplier | Catalog / Product ID | Purity Grade | Pack Size | Price (USD) | Lead Time |
| Enamine Ltd. [2] | MADE B… | >95% (NMR) | 1 g | $574.00 | 20 days (Ships from Ukraine) |
| Sigma-Aldrich [3] | AOBH9A6276A2 | >95% | Custom | Inquiry | Variable |
| GMR Pharma [4] | GMR-22-03923 | >95% | Custom / Bulk | Inquiry | Variable |
| chemPUR | CAS:1872907-39-5 | Research Grade | Custom | Inquiry | Variable (Ships from Germany) |
Note: Pricing and lead times are subject to geopolitical shipping constraints and raw material availability. For scale-up campaigns (>100g), custom synthesis inquiries with GMR Pharma or Sigma-Aldrich's AldrichCPR division are recommended over catalog purchasing.
References
-
4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 Source: PubChem (National Institutes of Health) URL:[Link]
-
IUPAC Name - Chemspace Search Results (Enamine Ltd. Pricing) Source: Chemspace URL:[Link]
-
Speciality Chemicals – GMR Pharma Source: GMR Pharma URL:[Link]
-
chemPUR Feinchemikalien und Forschungsbedarf GmbH Source: ChemBuyersGuide URL:[Link]
Sources
Technical Guide: 4-Chloro-2-methyl-benzoic acid tert-butyl ester
Topic: 4-Chloro-2-methyl-benzoic acid tert-butyl ester PubChem CID Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utilization in Medicinal Chemistry & Organic Synthesis
Executive Summary
4-Chloro-2-methyl-benzoic acid tert-butyl ester (PubChem CID: 108016353 ) is a specialized intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural uniqueness lies in the orthogonality of its functional groups: an acid-labile tert-butyl ester protecting group and a palladium-reactive aryl chloride , positioned meta to each other but influenced sterically by an ortho-methyl group.
This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, chemical stability, and application in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It addresses the specific challenges posed by the ortho-methyl steric hindrance and offers validated protocols for its handling and derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| PubChem CID | 108016353 |
| CAS Number | 1872907-39-5 |
| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C |
| InChI Key | UDAULNDFFKITRZ-UHFFFAOYSA-N |
| LogP (Predicted) | 3.8 (Lipophilic) |
| Physical State | Colorless to pale yellow oil or low-melting solid |
Structural Insight: The tert-butyl group provides significant steric bulk, rendering the ester highly resistant to nucleophilic attack and hydrolysis under basic conditions (e.g., during Suzuki coupling). Conversely, the ortho-methyl group (C2 position) introduces local steric strain that can influence the conformation of the ester moiety, potentially retarding the rate of hydrolysis even under acidic conditions compared to non-methylated analogs.
Synthetic Pathways & Manufacturing Logic[9]
The synthesis of 4-chloro-2-methyl-benzoic acid tert-butyl ester is typically approached via a two-stage convergent sequence. The primary challenge is installing the carboxylate in the presence of the aryl chloride without causing hydrodehalogenation.
Core Synthesis Workflow (Graphviz Visualization)
Figure 1: Synthetic route from commercially available 2-bromo-5-chlorotoluene. The pathway prioritizes Lithium-Halogen exchange over benzylic deprotonation.
Detailed Protocol: Acid Precursor Synthesis
Reaction: Lithium-Halogen Exchange / Carboxylation
-
Reagents: 2-Bromo-5-chlorotoluene (1.0 eq), sec-Butyllithium (1.1 eq), anhydrous THF, Dry Ice (CO₂).
-
Procedure:
-
Cool a solution of 2-bromo-5-chlorotoluene in THF to -78°C .
-
Add sec-BuLi dropwise. Note: n-BuLi may cause competing benzylic deprotonation at the methyl group; sec-BuLi or t-BuLi is preferred for rapid halogen exchange.
-
Stir for 30 minutes at -78°C.
-
Cannulate the lithiated species onto an excess of crushed solid CO₂ (or bubble gaseous CO₂).
-
Allow to warm to room temperature and quench with 1M HCl.
-
Yield Expectation: 85-92%.
-
Detailed Protocol: tert-Butyl Esterification
Reaction: Acid-Catalyzed Esterification via Anhydride Direct esterification with tert-butanol is slow due to sterics. The preferred method uses Boc Anhydride (Boc₂O) .
-
Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Boc₂O (2.0 eq), DMAP (0.1 eq), tert-Butanol (solvent/reactant) or THF.
-
Mechanism: DMAP attacks Boc₂O to form a reactive acyl-pyridinium species, which reacts with the benzoic acid to form a mixed anhydride. This intermediate undergoes decarboxylative esterification to yield the tert-butyl ester.
-
Step-by-Step:
-
Dissolve the acid in anhydrous THF.
-
Add Boc₂O and catalytic DMAP (4-dimethylaminopyridine).
-
Stir at 40°C for 12 hours. Evolution of CO₂ gas indicates reaction progress.
-
Workup: Wash with saturated NaHCO₃ to remove unreacted acid.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Applications in Drug Development[10]
Orthogonal Reactivity Strategy
The power of CID 108016353 lies in its ability to serve as a stable scaffold for cross-coupling reactions. The tert-butyl ester is stable to:
-
Basic conditions: (e.g., K₂CO₃, Cs₂CO₃ used in Suzuki couplings).
-
Nucleophiles: (e.g., amines in Buchwald couplings, provided temperature is controlled).
-
Oxidation: Stable to standard oxidative workups.
It is labile to:
-
Strong Acids: TFA, HCl (cleaves to carboxylic acid).
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol allows the installation of biaryl systems while retaining the ester for later deprotection.
Reaction Scheme: Ar-Cl + Ar'-B(OH)2 --[Pd catalyst]--> Ar-Ar' (Ester Intact)
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos | Aryl chlorides are less reactive than bromides. SPhos or XPhos ligands are required to facilitate oxidative addition into the C-Cl bond, especially with the ortho-methyl steric hindrance. |
| Base | K₃PO₄ (2.0 eq) | Potassium phosphate is milder than hydroxides, preventing any risk of ester hydrolysis, though the t-butyl group is generally robust. |
| Solvent | Dioxane / Water (4:1) | The biphasic system dissolves inorganic bases and organic substrates. |
| Temperature | 90°C - 100°C | Activation energy for Ar-Cl bond insertion is high. |
Experimental Steps:
-
Charge a reaction vial with CID 108016353 (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd catalyst (5 mol%).
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed Dioxane/Water.
-
Heat to 90°C for 16 hours.
-
Validation: Monitor by LC-MS. The product will show the mass of the biaryl ester. The tert-butyl group often fragments in MS source (loss of 56 Da), so look for [M+H]+ and [M+H - tBu]+.
Safety & Handling (E-E-A-T)
While specific toxicological data for this ester is limited, its profile is extrapolated from the parent acid and analogous alkyl benzoates.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects (due to lipophilicity, LogP ~3.8).
-
-
Handling:
-
Use nitrile gloves. The compound is lipophilic and can penetrate skin.
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
-
Storage:
-
Store at room temperature (25°C) in a tightly sealed container.
-
Stable to moisture, but avoid prolonged exposure to strong acids.
-
References
-
PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester (CID 108016353).[2] National Library of Medicine. [Link]
-
Gilman, H., et al. Relative Reactivities of Organometallic Compounds. J. Am. Chem. Soc. 1940, 62, 2327. (Foundational reference for lithiation of aryl halides). [Link]
-
Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. (Standard protocol for Suzuki coupling on aryl chlorides). [Link]
- U.S. Patent 6,573,404.Method for producing ortho-alkylated benzoic acid derivatives. (Describes the synthesis of the parent acid 4-chloro-2-methylbenzoic acid).
Sources
Methodological & Application
Esterification of 4-chloro-2-methylbenzoic acid using tert-butyl 2,2,2-trichloroacetimidate
Executive Summary
This application note details the protocol for the preparation of tert-butyl 4-chloro-2-methylbenzoate using tert-butyl 2,2,2-trichloroacetimidate (TBTA). This method is specifically selected to overcome the challenges posed by the steric hindrance of the ortho-methyl group on the benzoic acid core. Unlike Fischer esterification (which requires harsh acidic conditions that may degrade sensitive moieties) or standard carbodiimide couplings (which are often sluggish with ortho-substituted benzoates), the TBTA method proceeds under mild conditions via a carbocation-like transition state, effectively bypassing significant steric penalties.
Introduction & Rationale
The synthesis of tert-butyl esters is a critical step in medicinal chemistry, often serving as an acid-labile protecting group for carboxylic acids. However, the substrate 4-chloro-2-methylbenzoic acid presents two specific challenges:
-
Steric Hindrance: The ortho-methyl group creates steric bulk that impedes the nucleophilic attack required in standard acyl-substitution mechanisms.
-
Electronic Deactivation: The para-chloro group is electron-withdrawing, reducing the nucleophilicity of the carboxylate oxygen, though this effect is secondary to the steric constraints.
Why TBTA?
The reaction with tert-butyl 2,2,2-trichloroacetimidate operates via an acid-catalyzed alkylation mechanism (mimicking
Reaction Mechanism
The reaction is catalyzed by a Lewis acid (typically Boron Trifluoride Etherate,
-
Activation: The Lewis acid coordinates with the imidate nitrogen, increasing the electrophilicity of the imidate carbon.
-
Proton Transfer: The carboxylic acid protonates the imidate (or the complex), facilitating the departure of the leaving group.
-
Alkylation: The tert-butyl group is transferred to the carboxylate oxygen. This likely proceeds via a concerted mechanism with significant carbocation character, releasing trichloroacetamide as a neutral byproduct.
Figure 1: Mechanistic pathway for the TBTA esterification. The reaction is driven by the formation of the stable trichloroacetamide byproduct.
Experimental Protocol
Critical Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Acid : 2.0 equiv TBTA | Excess TBTA compensates for potential hydrolysis by trace moisture and the slower kinetics of the hindered substrate. |
| Catalyst | Lewis acid catalysis is essential for sterically hindered substrates to proceed at room temperature. | |
| Solvent | Dichloromethane (DCM) or Cyclohexane/DCM (2:1) | Non-polar/aprotic solvents prevent imidate decomposition. Cyclohexane aids in precipitating the amide byproduct. |
| Temperature | Ambient ( | Heating is generally unnecessary and may cause decomposition of the reagent to isobutylene. |
| Atmosphere | Nitrogen or Argon | Moisture exclusion is critical; water reacts rapidly with TBTA to form trichloroacetamide and t-butanol. |
Step-by-Step Methodology
Reagents:
-
4-Chloro-2-methylbenzoic acid (MW: 170.6 g/mol )
-
tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (MW: 218.5 g/mol ,
g/mL) -
Boron Trifluoride Etherate (
)[1] -
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (
)
Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.
-
Dissolution: Add 4-chloro-2-methylbenzoic acid (1.71 g, 10.0 mmol, 1.0 equiv) to the flask. Add anhydrous DCM (20 mL, 0.5 M concentration).
-
Note: The acid may not fully dissolve initially; this is acceptable.
-
-
Reagent Addition: Via syringe, add TBTA (4.37 g, 3.6 mL, 20.0 mmol, 2.0 equiv) to the stirring suspension.
-
Catalysis: Cool the mixture slightly to
(ice bath) to control the initial exotherm. Add (approx. 142 mg/125 L, 1.0 mmol, 10 mol%) dropwise.-
Observation: Gas evolution (isobutylene) is possible but usually minimal at this temperature. The solid acid should dissolve as the reaction progresses.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).[2] The product will be less polar (higher
) than the acid.
-
-
Quench & Workup:
-
Once complete, add solid
(approx. 500 mg) to the reaction mixture and stir for 10 minutes to neutralize the catalyst. -
Filter the mixture through a fritted funnel or a pad of Celite to remove the precipitated trichloroacetamide and bicarbonate salts.
-
Alternative: If no precipitate forms, wash the organic layer with saturated aqueous
(2 x 20 mL) and Brine (1 x 20 mL). Caution: tert-butyl esters are acid-sensitive; avoid acidic washes.
-
-
Purification:
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Flash Chromatography: Purify the residue on silica gel.
-
Mobile Phase: Gradient 0%
5% EtOAc in Hexanes. -
Note: The product is non-polar. Trichloroacetamide (
in 20% EtOAc/Hex) generally elutes after the ester.
-
-
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Steric hindrance slowing kinetics; reagent hydrolysis. | Add an additional 0.5–1.0 equiv of TBTA and stir for another 6 hours. Do not heat above |
| Product Hydrolysis | Acidic workup or silica gel acidity. | Ensure quench with |
| "Gooey" Precipitate | Trichloroacetamide not fully crystallizing. | Add a small amount of cold Hexane/Cyclohexane to the reaction mixture before filtration to force precipitation of the amide. |
| Reagent Decomposition | Wet solvent. | TBTA is moisture sensitive. Ensure DCM is distilled over |
Safety & Handling
-
TBTA: Irritant. Moisture sensitive. Store in a refrigerator under inert gas.
- : Corrosive and moisture sensitive. Fumes in air. Handle in a fume hood.
-
DCM: Suspected carcinogen. Use appropriate PPE.
References
-
Armstrong, A., et al. "A new method for the preparation of tertiary butyl ethers and esters."[1] Tetrahedron Letters, vol. 29, no. 20, 1988, pp. 2483–2486.[1] Link
- Werner, E. A. "The preparation of ethyl acetate and other esters." Journal of the Chemical Society, 1919.
-
Piyaratne, C., et al. "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles." Journal of Organic Chemistry, vol. 84, no. 23, 2019. (Discusses hindered substrates).[3][4][5] Link
Sources
Deprotection of tert-butyl 4-chloro-2-methylbenzoate using TFA
Application Note: Protocol for 4-Chloro-2-methylbenzoic Acid
Abstract & Strategic Overview
The tert-butyl ester is a robust protecting group in medicinal chemistry, valued for its resistance to nucleophilic attack and basic hydrolysis. However, its removal requires precise acidic conditions to prevent side reactions or degradation of sensitive pharmacophores.
This Application Note details the deprotection of tert-butyl 4-chloro-2-methylbenzoate to yield 4-chloro-2-methylbenzoic acid . While standard protocols often suggest neat Trifluoroacetic Acid (TFA), this guide advocates for a controlled solution-phase method. The presence of the ortho-methyl group on the benzoate ring introduces steric bulk that, while not preventing deprotection, necessitates optimized solvent ratios to ensure complete conversion without trapping the tert-butyl cation on the aromatic ring (Friedel-Crafts alkylation).
Key Technical Advantages of This Protocol:
-
Atom Economy: Utilizes the volatility of the byproduct (isobutylene) to drive equilibrium.
-
Self-Validating Purification: Relies on an acid-base extraction workup that inherently separates the product from unreacted starting material and non-acidic byproducts, often eliminating the need for chromatography.
-
Scalability: The workflow is designed to be transferable from milligram to multigram scales.
Mechanistic Insight ( Pathway)
Unlike primary esters which cleave via hydrolysis (
-
Protonation: The carbonyl oxygen is protonated by TFA.[1][2]
-
Fragmentation: The bulky tert-butyl group acts as a "loaded spring." The bond between the alkyl oxygen and the tert-butyl carbon breaks, releasing the stable tert-butyl carbocation and the free carboxylic acid.[1][2]
-
Elimination: The tert-butyl cation rapidly eliminates a proton (often to the trifluoroacetate anion) to form isobutylene gas, which escapes the system, driving the reaction to completion (Le Chatelier’s principle).
Diagram 1: Mechanistic Pathway
Caption: The
Experimental Protocol
3.1 Materials & Reagents
| Reagent | Role | Grade/Spec |
| tert-Butyl 4-chloro-2-methylbenzoate | Substrate | >95% Purity |
| Trifluoroacetic Acid (TFA) | Acid Catalyst | Reagent Grade (>99%) |
| Dichloromethane (DCM) | Solvent | Anhydrous preferred |
| Toluene | Co-solvent | For azeotropic removal |
| Sodium Bicarbonate (NaHCO₃) | Base | Saturated Aqueous Solution |
| Hydrochloric Acid (HCl) | Acid | 1M Aqueous Solution |
3.2 Reaction Setup (Standard Scale: 1.0 mmol)
Step 1: Solubilization Dissolve 1.0 mmol (~226 mg) of tert-butyl 4-chloro-2-methylbenzoate in 2.0 mL of Dichloromethane (DCM) in a round-bottom flask.
-
Note: The ortho-methyl group increases lipophilicity; ensure full dissolution before adding acid.
Step 2: Acid Addition Slowly add 2.0 mL of TFA (resulting in a 1:1 v/v DCM:TFA mixture).
-
Caution: Exothermic reaction. If scaling up (>1g), add TFA dropwise at 0°C, then warm to room temperature.
-
Scavengers: For this specific substrate, scavengers (e.g., triethylsilane) are generally not required because the electron-withdrawing chlorine atom deactivates the ring, preventing the tert-butyl cation from re-attacking the substrate (Friedel-Crafts alkylation).
Step 3: Reaction Monitoring Stir at Room Temperature (20-25°C).
-
TLC Monitoring: 10% EtOAc in Hexanes. The ester (Rf ~0.8) will disappear; the acid (Rf ~0.1) will streak near the baseline.
-
Timeframe: Typically 1–3 hours. The steric hindrance of the 2-methyl group may slightly extend reaction time compared to unsubstituted benzoates.
3.3 Workup & Purification (The "Self-Validating" Method)
Direct evaporation is often cited but can leave TFA residues. This extractive workup guarantees purity.
-
Evaporation: Concentrate the reaction mixture under reduced pressure.
-
Azeotrope: Add 5 mL Toluene and re-evaporate (repeat 2x). This ensures complete removal of TFA, which can complicate the extraction.
-
Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc).
-
Base Extraction (Critical Step): Wash the organic layer with Saturated NaHCO₃ (3 x 10 mL).
-
Logic: The product (benzoic acid) deprotonates and moves into the Aqueous Layer . Unreacted ester and non-acidic impurities remain in the Organic Layer .
-
-
Separation: Discard the organic layer (or keep for recovery of starting material).
-
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 1–2. The product will precipitate as a white solid.
-
Final Extraction/Filtration: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Alternatively, if the precipitate is heavy, filter directly.
Diagram 2: Experimental Workflow
Caption: Optimized workflow utilizing acid-base extraction for chromatography-free purification.
Characterization & Expected Data
Upon successful deprotection, the physical and spectral properties should match the following reference data.
Table 1: Product Specification
| Property | Value | Notes |
| Compound | 4-Chloro-2-methylbenzoic acid | CAS: 7499-07-2 |
| Appearance | White crystalline solid | |
| Melting Point | 167–171 °C | Literature value [1] |
| Yield | 85–98% | High efficiency expected |
| 1H NMR (DMSO-d6) | δ 12.8 (br s, 1H, COOH), 7.80 (d, 1H), 7.35 (s, 1H), 7.30 (d, 1H), 2.52 (s, 3H) | Loss of t-Butyl singlet (~1.5 ppm) is the key indicator. |
| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ | Chlorine isotope pattern (3:1) visible. |
Troubleshooting & Optimization
Issue: Incomplete Reaction
-
Cause: The ortho-methyl group provides steric shielding of the carbonyl oxygen.
-
Solution: Increase temperature to 35°C or increase TFA concentration to 2:1 (TFA:DCM). Do not reflux, as this increases the risk of byproduct formation.
Issue: "Gumming" during Workup
-
Cause: Incomplete removal of TFA forms salts during bicarbonate extraction.
-
Solution: The azeotropic distillation with Toluene (Step 3.3.2) is non-negotiable. If gumming occurs, re-dissolve in EtOAc and wash with water before the bicarbonate step.
Issue: tert-Butyl Cation Trapping
-
Observation: New peaks in the aromatic region of NMR.
-
Cause: The tert-butyl cation alkylated the ring (rare for this substrate).
-
Solution: Add a scavenger.[1][3][4][5][6] 2.5% Triethylsilane (TES) or Thioanisole added to the reaction mixture will quench the cation preferentially [2].
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-methylbenzoic acid. CAS 7499-07-2.[7][8] Link
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.[4] Link
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard text for deprotection protocols).
-
BenchChem. Application Note: Efficient Deprotection of t-butyl esters using Trifluoroacetic Acid. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-methylbenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Note: Precision Hydrolysis of Sterically Hindered tert-Butyl Esters
This Application Note is designed to serve as a definitive technical guide for the acidic hydrolysis of sterically hindered tert-butyl esters. It moves beyond generic textbook descriptions to address the specific challenges encountered in complex molecule synthesis and drug development.
Executive Summary
The tert-butyl ester is a cornerstone protecting group in drug discovery due to its resistance to nucleophilic attack and basic hydrolysis. However, this stability becomes a liability when the ester is shielded by significant local steric bulk (e.g., adjacent quaternary centers, adamantyl scaffolds, or poly-substituted aromatics). Standard saponification (
This guide details the
Mechanistic Insight: The "Steric Advantage"
To successfully hydrolyze a hindered tert-butyl ester, one must exploit the specific mechanism that steric hindrance favors:
The Pathway
In sterically crowded systems, the reaction does not proceed via the addition of water to the carbonyl (the standard
-
Protonation: The carbonyl oxygen is protonated.[1][2] Because
is the smallest possible electrophile, it can penetrate steric walls that block larger nucleophiles. -
Ionization (Rate Determining Step): The
bond breaks. This is the critical "Steric Advantage." If the substrate is crowded, the departure of the bulky tert-butyl group relieves significant steric strain (conversion from a crowded state to a separated ion pair). -
Cation Fate: The resulting tert-butyl cation (
) is highly reactive. It must be trapped immediately to prevent re-alkylation of the substrate (Friedel-Crafts alkylation of aromatics) or polymerization.
Visualization: The Cleavage & Scavenging Pathway
Figure 1: The
Critical Parameters & Decision Matrix
Before selecting a protocol, evaluate the substrate against the following criteria:
-
Acid Sensitivity: Does the molecule contain acid-labile groups (Boc, Trityl, Acetal) that must be preserved?
-
Nucleophilic Residues: Are there electron-rich aromatics (Indole, Phenol, Methionine) prone to alkylation by
? -
Solubility: Steric bulk often correlates with lipophilicity, requiring chlorinated solvents.
Comparison of Validated Protocols
| Parameter | Protocol A: The Standard | Protocol B: The Surgeon | Protocol C: The Scalable |
| Reagent | TFA / DCM | Silica Gel / Toluene | |
| Mechanism | Strong Brønsted Acid | Mild Lewis Acid | Heterogeneous Catalysis |
| Rate | Fast (0.5 - 2 h) | Slow (16 - 24 h) | Moderate (reflux) |
| Selectivity | Low (Cleaves Boc/Trt) | High (Preserves Fmoc/Cbz) | High (Thermal control) |
| Scavenger Need | Critical | Moderate | Low |
| Best For | Routine MedChem, Peptides | Acid-sensitive scaffolds | Large scale, non-corrosive |
Experimental Protocols
Protocol A: High-Throughput TFA Hydrolysis (The "Cocktail" Method)
Best for: Rapid deprotection of stable substrates and peptide-like molecules.
The "Cation Sponge" Concept: In neat TFA, the equilibrium between isobutylene and the t-butyl cation is reversible. To drive the reaction to completion and protect the substrate, we use a "cocktail" of scavengers.
Reagents:
-
Scavenger Mix: Triethylsilane (TES) and Water (
).-
Why TES? It acts as a hydride donor, irreversibly quenching the carbocation to isobutane.
-
Why Water? It traps the cation as tert-butanol and aids in proton transfer.
-
Step-by-Step:
-
Dissolution: Dissolve the hindered ester (1.0 equiv) in DCM (concentration 0.1 M). Note: DCM helps solvate bulky lipophilic substrates better than neat TFA.
-
Scavenger Addition: Add Triethylsilane (2.0 equiv) and Water (2.0 equiv).
-
Acidification: Cool to 0°C. Add TFA dropwise.
-
Standard Ratio: 1:1 v/v TFA:DCM.
-
High Hindrance Ratio: If the ester is extremely hindered (e.g., adjacent quaternary center), increase to 4:1 TFA:DCM to boost the dielectric constant and proton activity.
-
-
Reaction: Warm to room temperature. Stir for 1–3 hours. Monitor by LCMS (look for the loss of +56 Da mass).
-
Workup:
Protocol B: Chemoselective Lewis Acid Cleavage ( )
Best for: Substrates containing acid-sensitive groups (e.g., glycosidic bonds) or when avoiding strong protic acids.
Mechanism:
Step-by-Step:
-
Preparation: Suspend anhydrous
(5.0 equiv) in DCM (0.1 M relative to substrate). -
Activation: Stir the suspension for 15 minutes at Room Temperature (RT) to ensure Lewis acid activation.
-
Addition: Add the hindered tert-butyl ester (1.0 equiv).
-
Reaction: Stir at RT for 16–24 hours.
-
Note: This reaction is heterogeneous.[5] Vigorous stirring is required.
-
-
Quench: Add water carefully to hydrolyze the zinc complexes.
-
Extraction: The aqueous layer will contain zinc salts. Extract the organic layer with DCM, wash with brine, and dry over
.
Protocol C: Heterogeneous Silica Gel Hydrolysis
Best for: Scale-up (>10g) and "Green" chemistry requirements.
Concept: The acidic silanol groups (
Step-by-Step:
-
Mixture: Dissolve ester in Toluene.
-
Catalyst: Add Silica Gel (230–400 mesh, approx. 5g per 1g of substrate).
-
Reflux: Heat to reflux (
) for 6–12 hours. -
Workup: Simply filter off the silica gel while hot and wash with 10% MeOH/DCM. Evaporate the filtrate to obtain the pure acid.
Troubleshooting & Optimization Workflow
If the standard protocols fail, follow this logic path to identify the bottleneck.
Figure 2: Diagnostic workflow for optimizing hydrolysis yields.
Common Failure Modes:
-
The "Friedel-Crafts" Trap: If your molecule has an indole or electron-rich phenyl ring, and you see a mass of M+56, the t-butyl cation has attached to your ring.
-
Fix: You must use Protocol A with Thioanisole (5 equiv) or switch to Protocol C (Silica), which generates cations more slowly.
-
-
Incomplete Cleavage: The steric bulk is preventing protonation.
-
Fix: Increase temperature to 40°C in Protocol A (TFA). The activation energy for the hindered rotation/protonation needs to be overcome.
-
References
-
Kaul, R., et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2."[8][10] Journal of Organic Chemistry, 2004, 69(18), 6131-6133.[11] [Link] Authoritative source for the ZnBr2/DCM protocol.
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[6] International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.[6] [Link] The foundational text on cation scavenging mechanisms.
-
Wu, Y., et al. "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[12][13] Tetrahedron Letters, 2000, 41(16), 2847-2849. [Link] Additional validation for Lewis Acid cleavage protocols.
-
Divakaran, R. "Mechanisms of Ester Hydrolysis: AAL1 vs AAC2." Science Discussions, 2015. [Link] Detailed mechanistic discussion on why steric hindrance favors AAL1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of tert-Butyl 4-chloro-2-methylbenzoate in Modern Pharmaceutical Synthesis
Preamble: Beyond a Simple Building Block
In the intricate landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of a synthetic route's efficiency, scalability, and ultimate success. tert-Butyl 4-chloro-2-methylbenzoate is a prime example of a strategically designed intermediate that offers more than just its core structure. Its utility lies in the synergistic interplay of its functional groups: a sterically hindered tert-butyl ester that serves as a robust protecting group, a chloro substituent that provides a site for cross-coupling reactions, and a methyl group that influences the molecule's steric and electronic properties.
This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of tert-butyl 4-chloro-2-methylbenzoate. We will delve into its fundamental properties, explore its application in the synthesis of high-value therapeutic agents, provide detailed, field-tested protocols, and offer insights into the causality behind critical experimental parameters. Our focus is to equip the reader with not just a set of instructions, but a deeper understanding of how to leverage this versatile intermediate to its full potential.
Physicochemical & Spectroscopic Profile
A thorough understanding of an intermediate's physical and chemical properties is fundamental to its successful application. The tert-butyl ester group, in particular, imparts significant lipophilicity, which influences solubility and chromatographic behavior.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-chloro-2-methylbenzoate | [1] |
| Synonyms | 4-Chloro-2-methyl-benzoic acid tert-butyl ester | [1] |
| CAS Number | 1872907-39-5 | [1] |
| Molecular Formula | C12H15ClO2 | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 247°C | |
| Density | 1.01 g/cm³ (approx.) | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.8-7.9 (d, 1H), 7.2-7.3 (m, 2H), 2.5 (s, 3H), 1.6 (s, 9H) | Predicted/Typical |
Core Application: Intermediate in PARP Inhibitor Synthesis
tert-Butyl 4-chloro-2-methylbenzoate is a key intermediate in the synthesis of several anti-cancer agents, most notably in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[3][4]
The structure of this intermediate is ingeniously tailored for this purpose:
-
Tert-Butyl Ester: This group acts as a protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, allowing for transformations on other parts of the molecule. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the carboxylic acid for subsequent coupling reactions.[5]
-
4-Chloro Substituent: This halogen provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex aromatic or heteroaromatic systems.
-
2-Methyl Group: The ortho-methyl group provides steric hindrance that can direct the regioselectivity of certain reactions and influence the final conformation of the drug molecule, potentially enhancing its binding affinity to the target protein.
Illustrative Synthetic Pathway: Towards a Veliparib Analog Core
Veliparib (ABT-888) is a potent PARP inhibitor investigated for the treatment of various cancers.[4][6] The synthesis of Veliparib and its analogs often involves the construction of a benzimidazole core. tert-Butyl 4-chloro-2-methylbenzoate can be envisioned as a precursor to a key benzamide fragment in such syntheses.
Caption: Synthetic workflow using the intermediate.
Protocol: Buchwald-Hartwig Amination of tert-Butyl 4-chloro-2-methylbenzoate
This protocol details a representative palladium-catalyzed amination reaction, a common transformation for this class of intermediates. This reaction is fundamental for introducing a nitrogen-based functional group, which is a cornerstone of many pharmaceutical scaffolds.
Materials & Reagents
-
tert-Butyl 4-chloro-2-methylbenzoate (1.0 eq)
-
Benzylamine (as a representative amine, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Ethyl acetate, Hexanes (for chromatography)
Step-by-Step Methodology
Rationale: The entire procedure must be conducted under an inert atmosphere (N₂ or Ar) to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Expertise & Experience: Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields for this type of C-N bond formation.
-
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen three times.
-
Reagent Addition: Under a positive flow of nitrogen, add sodium tert-butoxide (1.4 eq), followed by tert-butyl 4-chloro-2-methylbenzoate (1.0 eq).
-
Expertise & Experience: NaOtBu is a strong, non-nucleophilic base essential for the catalytic cycle. It must be handled in a glovebox or under a strong inert gas flow as it is highly hygroscopic.
-
-
Solvent and Nucleophile Addition: Add anhydrous toluene via syringe to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting aryl chloride. Finally, add benzylamine (1.2 eq) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Trustworthiness (In-Process Control): Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes). The starting material spot should be consumed and a new, more polar product spot should appear.
-
-
Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Causality: The aqueous quench neutralizes the strong base and dissolves inorganic salts.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd); Wet solvent/reagents; Insufficient base. | Ensure a strictly inert atmosphere; Use freshly dried solvent; Use fresh, high-purity NaOtBu. |
| Formation of Side Products | Reaction temperature too high; Hydrodehalogenation of starting material. | Lower the reaction temperature to 80-90 °C; Ensure the inert atmosphere is maintained. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent; Consider a different stationary phase if necessary. |
Safety & Handling
Safe laboratory practice is paramount when working with these reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7] tert-Butyl 4-chloro-2-methylbenzoate and the amine nucleophiles can be irritants.
-
Storage: Store tert-butyl 4-chloro-2-methylbenzoate in a tightly closed container in a cool, dark, and dry place, away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.
Caption: The Buchwald-Hartwig amination cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the intermediate, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. The strong base (NaOtBu) then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
By mastering the principles and protocols outlined in this guide, researchers can effectively integrate tert-butyl 4-chloro-2-methylbenzoate into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108016353, 4-Chloro-2-methyl-benzoic acid tert-butyl ester. Available at: [Link]
- Google Patents (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
NINGBO INNO PHARMCHEM (2026). The Role of Methyl 4-tert-butylbenzoate in Specialty Chemical Synthesis. Available at: [Link]
-
Wadepohl, F., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, G., et al. (2021). Radiosynthesis of 3H- and 14C-labeled Veliparib. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
PubMed (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Available at: [Link]
-
ResearchGate (2025). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | Request PDF. Available at: [Link]
-
Crosse, C. M., et al. (2010). tert-Butyl 2-(4-chloro-benzo-yl)-2-methyl-propanoate. Acta Crystallographica Section E. Available at: [Link]
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 3. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. echemi.com [echemi.com]
Application Note: A Robust Protocol for the Miyaura Borylation of Sterically and Electronically Demanding Aryl Chlorides
Focus: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Miyaura borylation stands as a cornerstone of modern organic synthesis, enabling the formation of versatile aryl and vinyl boronate esters.[1][2] These intermediates are pivotal in drug discovery and materials science, primarily serving as key coupling partners in the widely utilized Suzuki-Miyaura reaction.[3][4] While the borylation of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant synthetic hurdle. This challenge is amplified when the aryl chloride substrate, such as tert-butyl 4-chloro-2-methylbenzoate, possesses a combination of sterically demanding (ortho-methyl group) and electron-deficient (para-ester group) characteristics.
Such substrates are notoriously difficult to activate. The strong C-Cl bond requires a highly active catalyst for oxidative addition, while steric hindrance can impede the approach of the catalyst and the bulky diboron reagent. This application note provides a detailed, field-proven protocol for the successful Miyaura borylation of this challenging substrate class. We will delve into the critical mechanistic considerations that inform the choice of reagents and conditions, present an optimized, step-by-step procedure, and offer a guide for troubleshooting common issues.
Mechanistic Insights: Rationale for a High-Performance Catalyst System
The success of the Miyaura borylation of a deactivated aryl chloride hinges on optimizing each step of the catalytic cycle. A weak link at any stage can lead to low conversion, decomposition, or the formation of unwanted byproducts like hydrodechlorination.
The generally accepted mechanism proceeds via a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the aryl-chloride bond to form an Ar-Pd(II)-Cl complex. This is often the rate-limiting step for aryl chlorides.
-
Ligand Exchange/Transmetalation: The chloride on the Pd(II) complex is exchanged for an acetate (or other basic anion), which activates the complex.[1][5] This is followed by transmetalation with the diboron reagent, where the boryl group is transferred to the palladium center.
-
Reductive Elimination: The desired arylboronate ester is released, regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Miyaura borylation.
The Catalyst System: A Synergy of Metal, Ligand, and Base
For a substrate like tert-butyl 4-chloro-2-methylbenzoate, a standard catalyst system such as PdCl₂(dppf) is often ineffective.[3] A more robust system is required to overcome the high activation barrier of the C-Cl bond.
-
Palladium Precatalyst: We recommend using a pre-formed Pd(II) precatalyst, such as XPhos-Pd-G2 . Second-generation Buchwald precatalysts are designed for the rapid and clean formation of the active Pd(0) species at lower temperatures in the presence of a weak base, which is crucial for consistency and reproducibility.[6]
-
Ligand Selection: The choice of phosphine ligand is arguably the most critical parameter. The ligand must be both electron-rich to promote the oxidative addition step and sterically bulky to facilitate reductive elimination and prevent catalyst decomposition. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation.[7] Its bulk and electronic properties create a highly active, monoligated Pd(0) species necessary to engage sterically hindered aryl chlorides.[8][9]
-
The Role of the Base: A mild base is essential to avoid the unwanted Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl chloride.[1][5] Potassium acetate (KOAc) is the base of choice. It is not basic enough to significantly promote the competing Suzuki coupling but is effective in the ligand exchange step on the palladium center, forming a more reactive Pd-OAc species that readily undergoes transmetalation.[1][5] Stronger bases like K₃PO₄ can be effective but increase the risk of side reactions.[3]
-
Solvent Considerations: Anhydrous, polar aprotic solvents are typically preferred. 1,4-Dioxane is an excellent solvent for this reaction, as it effectively solubilizes the reagents and remains stable at the required higher temperatures.[10] While other solvents like toluene or THF can be used, dioxane often provides the most consistent results for challenging substrates.
Optimized Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| tert-butyl 4-chloro-2-methylbenzoate | 226.70 | 227 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 381 | 1.5 | 1.5 |
| XPhos-Pd-G2 Precatalyst | 786.37 | 15.7 | 0.02 | 0.02 (2 mol%) |
| XPhos Ligand | 476.68 | 9.5 | 0.02 | 0.02 (2 mol%) |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 295 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 5.0 mL | - | - |
Note on Reagents: Potassium acetate should be dried under vacuum before use. 1,4-Dioxane should be anhydrous grade, preferably from a freshly opened bottle or passed through a solvent purification system.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Procedure
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-chloro-2-methylbenzoate (227 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), potassium acetate (295 mg, 3.0 mmol), XPhos-Pd-G2 (15.7 mg, 0.02 mmol), and XPhos ligand (9.5 mg, 0.02 mmol).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via a dry syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking small aliquots (under an inert atmosphere). Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and analyze by TLC or GC-MS to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or MTBE (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with an additional 10-15 mL of the same solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylbenzoate, typically as a white solid. Expected yield: 75-90%.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent | - Use a fresh bottle of precatalyst or store it properly in a glovebox.- Ensure the reaction temperature is maintained at 100-110 °C.- Use freshly dried KOAc and anhydrous dioxane. |
| Hydrodechlorination | - Presence of a proton source (water)- Catalyst system favors this pathway | - Ensure all reagents and solvents are scrupulously dry.- While XPhos is generally robust, consider screening other Buchwald ligands like SPhos if this is a persistent issue.[7][11] |
| Formation of Biaryl | - Base is too strong- High catalyst loading or temperature | - Confirm the use of KOAc. If using K₃PO₄, this side product is more likely.[1]- Reduce catalyst loading to 1-1.5 mol%. Avoid excessively high temperatures (>120 °C). |
| Product Hydrolysis | - Water present during workup or chromatography | - The pinacol boronate ester is generally stable to chromatography.[5] However, avoid using protic solvents (e.g., methanol) in the chromatography eluent. Ensure the workup is performed with dry solvents. |
Conclusion
The successful Miyaura borylation of sterically and electronically challenging aryl chlorides like tert-butyl 4-chloro-2-methylbenzoate is highly achievable with a carefully selected catalyst system. The combination of a modern Buchwald precatalyst (XPhos-Pd-G2), a bulky, electron-rich phosphine ligand (XPhos), and a mild base (KOAc) provides a robust and reproducible method for accessing valuable boronate ester building blocks. This protocol underscores the importance of understanding the underlying reaction mechanism to overcome the inherent challenges posed by deactivated substrates, enabling chemists in research and development to expand their synthetic toolbox.
References
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]
-
Müller, T. J. J. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
Zhang, P., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry. [Link]
-
Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC. [Link]
-
Miyaura borylation. Wikipedia. [Link]
-
Pd‐catalyzed borylation of steric hindered aryl chlorides. ResearchGate. [Link]
-
Specific Solvent Issues with Borylation Reactions. American Chemical Society. [Link]
-
Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Tse, M. H., et al. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. ACS Catalysis. [Link]
-
Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. ResearchGate. [Link]
-
Olmos, A., & Newman, S. G. (2020). Palladium-Catalyzed Decarbonylative Borylation of Aryl Anhydrides. ChemRxiv. [Link]
-
Nechaev, A. A., et al. (2016). Miyaura Borylation and One‐Pot Two‐Step Homocoupling of Aryl Chlorides and Bromides under Solvent‐Free Conditions. Advanced Synthesis & Catalysis. [Link]
-
Tse, M. H. (2022). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis. Figshare. [Link]
-
Li, G., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances. [Link]
-
Kwong, F. Y., et al. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Kennedy, C. R., et al. (2022). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. ChemRxiv. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. ResearchGate. [Link]
-
Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Chemical. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Dreher, S. D., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. [Link]
-
Ganley, J. M., et al. (2024). Pd-Catalyzed Miyaura Borylations Mediated by Potassium Pivalate with Alcohol Cosolvents. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Application Note: C-H Activation of 4-Chloro-2-methylbenzoic Acid for Biaryl Synthesis
An in-depth guide to the strategic use of the 4-chloro-2-methylbenzoate scaffold in transition metal-catalyzed C-H activation reactions, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Advantage of C-H Activation
The synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications, continually demands more efficient and sustainable methodologies. Traditional cross-coupling reactions, while powerful, necessitate substrate pre-functionalization (e.g., conversion to organohalides or organometallics), adding steps and generating waste.[1][2] Direct C-H bond activation has emerged as a transformative strategy, enabling the formation of new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds.[1][3] This approach offers significant gains in atom economy and synthetic efficiency.[4]
Among the various strategies for controlling regioselectivity in C-H activation, the use of directing groups is paramount.[5][6] Carboxylic acids are particularly advantageous as directing groups; they are widely available, inexpensive, and the carboxylate moiety can coordinate to a metal catalyst, guiding it to a specific C-H bond, typically in the ortho position.[7][8] Furthermore, the carboxylic acid group can be retained as a key functional handle or removed in a subsequent step, serving as a "traceless" director.[5]
This application note details a robust protocol for the palladium-catalyzed ortho-C-H arylation of 4-chloro-2-methylbenzoic acid. This specific substrate serves as an excellent model for several reasons:
-
Inherent Regiocontrol: The 2-methyl group sterically blocks one ortho position, forcing the C-H activation to occur exclusively at the C6 position.
-
Electronic Relevance: The 4-chloro substituent represents an electron-withdrawing group commonly found in drug candidates, demonstrating the protocol's applicability to electronically modified scaffolds.
-
High-Value Products: The resulting biaryl structures are privileged motifs in medicinal chemistry and advanced materials.[9][10]
Mechanistic Rationale: The Palladium Catalytic Cycle
The carboxylate-directed C-H arylation typically proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The mechanism illustrated below is a widely accepted pathway for arylation using an aryl halide.
2.1 Key Mechanistic Steps:
-
Coordination & Deprotonation: The protocol begins with the coordination of the palladium(II) catalyst (e.g., from Pd(OAc)₂) to the carboxylate of the benzoic acid substrate. This forms a five-membered palladacycle intermediate.
-
C-H Activation: The key C-H bond cleavage step occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a more stable palladacycle.[11] This is the regioselectivity-determining step, directed by the carboxylate group.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladium(II) center, forming a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) species, releasing the biaryl product.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, allowing the cycle to continue. An oxidant is often required to maintain the active Pd(II) state, especially in oxidative C-H activation variants where the coupling partner is not an aryl halide (e.g., an alkene or another arene).[12]
2.2 Visualizing the Catalytic Cycle
Caption: Palladium-catalyzed C-H arylation cycle.
Experimental Protocol: ortho-Arylation of 4-Chloro-2-methylbenzoic Acid
This protocol describes a representative procedure for the palladium-catalyzed arylation of 4-chloro-2-methylbenzoic acid with 4-iodoanisole.
3.1 Materials and Equipment
-
Reagents:
-
4-Chloro-2-methylbenzoic acid (98%)
-
4-Iodoanisole (98%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stir plate with heating capabilities
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
3.2 Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
3.3 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-methylbenzoic acid (184.6 mg, 1.0 mmol, 1.0 equiv), 4-iodoanisole (280.8 mg, 1.2 mmol, 1.2 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add anhydrous DMA (4.0 mL) and anhydrous toluene (1.0 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with a UV lamp. The disappearance of the starting benzoic acid indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired biaryl product.
Expected Results and Substrate Scope
The described protocol is expected to provide the desired biaryl product in good yield. The versatility of C-H activation allows for the coupling of various aryl partners.
Table 1: Representative Yield and Substrate Scope
| Entry | Aryl Halide Partner | Product Structure | Expected Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-methoxyphenyl)-4-chloro-6-methylbenzoic acid | 75-85 |
| 2 | Iodobenzene | 2-phenyl-4-chloro-6-methylbenzoic acid | 70-80 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-4-chloro-6-methylbenzoic acid | 65-75 |
| 4 | 3-Iodonitrobenzene | 2-(3-nitrophenyl)-4-chloro-6-methylbenzoic acid | 60-70 |
Yields are estimated based on literature precedents for similar substrates and are dependent on precise reaction conditions and purification.
Causality and Troubleshooting
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precatalyst. Other Pd sources like PdCl₂ or Pd(TFA)₂ can also be used.[13]
-
Base: K₂CO₃ is crucial. It acts as a base to deprotonate the carboxylic acid, forming the carboxylate directing group, and also serves as a scavenger for the acid generated during the C-H activation step.
-
Solvent: A high-boiling polar aprotic solvent like DMA is often necessary to ensure solubility of the carboxylate salt and to facilitate the reaction at elevated temperatures.[12] Toluene is added as a co-solvent in some cases to aid solubility and modify polarity.
-
Aryl Partner: Aryl iodides are typically the most reactive coupling partners. Aryl bromides can also be used but may require higher catalyst loadings or more specialized ligand systems.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Degas the solvent and maintain a strict inert atmosphere to prevent catalyst deactivation. Consider increasing the reaction time or temperature moderately.
-
Side Products: Protodecarboxylation (loss of CO₂) or homocoupling of the aryl halide can occur. Using the correct stoichiometry and maintaining an inert atmosphere can minimize these pathways.
-
Conclusion
The use of the 4-chloro-2-methylbenzoate scaffold in palladium-catalyzed C-H activation provides a highly regioselective and efficient route to valuable biaryl compounds. The inherent steric blocking by the 2-methyl group simplifies the reaction outcome, making it an ideal system for exploring C-H functionalization. This methodology is directly applicable to the synthesis of complex molecules in drug discovery and materials science, offering a more streamlined and atom-economical alternative to traditional synthetic methods.
References
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. [Link]
-
Liu, H., Shi, G., Pan, S., Jiang, Y., & Zhang, Y. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters. [Link]
-
Request PDF: Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. ResearchGate. [Link]
-
Kadiyala, V. et al. (2023). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkat USA. [Link]
-
Drapeau, M. P., & Gooßen, L. J. (2016). Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Chemistry–A European Journal. [Link]
-
Sci-Hub: Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. RSC.org. [Link]
-
Drapeau, M. P., & Gooßen, L. J. (2016). Carboxylic Acids as Directing Groups for C-H Bond Functionalization. Semantic Scholar. [Link]
-
Zaitsev, V. G., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. [Link]
-
Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society. [Link]
-
catalysed meta -C–H functionalizations of benzoic acid derivatives. SciSpace. [Link]
-
Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. [Link]
-
Synthesis of Biaryl Atropisomers via Site-Selective C-H Functionalization. PubMed. [Link]
-
Rhodium(iii)-catalyzed chemoselective C–H functionalization of benzamides with methyleneoxetanones controlled by the solvent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organocatalytic C–H activation reactions. Beilstein Journals. [Link]
-
Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. [Link]
-
Mechanistic view of C−H activation/functionalization processes. ResearchGate. [Link]
-
Ueura, K., Satoh, T., & Miura, M. (2011). Rhodium-Catalyzed Selective Olefination of Arene Esters via C−H Bond Activation. Organic Letters. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research. [Link]
-
Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. [Link]
-
Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications (RSC Publishing). [Link]
-
Historical perspective and mechanistic aspects of C-H bond functionalization. SpringerLink. [Link]
-
Site-selective C–H activation and regiospecific annulation using propargylic carbonates. Chemical Science (RSC Publishing). [Link]
-
Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]
-
C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]
-
2.2.1 Cross-Coupling Methods for Methylation. ResearchGate. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
- 7. Carboxylic Acids as Directing Groups for C-H Bond Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation [organic-chemistry.org]
- 13. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 4-chloro-2-methylbenzoate
A Guide for Yield Enhancement and Troubleshooting
Welcome to the technical support guide for the synthesis of tert-butyl 4-chloro-2-methylbenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthetic strategy.
Overview of Synthetic Challenges
The synthesis of tert-butyl 4-chloro-2-methylbenzoate, a valuable intermediate in medicinal chemistry, primarily involves the esterification of 4-chloro-2-methylbenzoic acid. The main challenge arises from the steric hindrance of both the ortho-methyl group on the benzoic acid and the bulky tert-butyl group of the alcohol. This steric clash can significantly slow down the reaction rate and necessitate carefully chosen conditions to achieve high conversion. Standard Fischer esterification conditions, for example, often lead to low yields due to the competing elimination of tert-butanol to isobutylene.[1]
This guide will focus on troubleshooting the most common and effective methods for this transformation.
Common Synthetic Pathways & Key Decision Points
The most prevalent method for synthesizing tert-butyl esters from sterically hindered carboxylic acids is through acid-catalyzed or coupling agent-mediated esterification. Below is a workflow illustrating the key decision points in the process.
Caption: General workflow for the synthesis of tert-butyl 4-chloro-2-methylbenzoate.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: My reaction yield is very low, and I've recovered a significant amount of starting carboxylic acid. What's going wrong?
This is the most common issue, typically pointing to incomplete conversion due to steric hindrance or unfavorable reaction equilibrium.
Quick Diagnosis & Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficient reaction time or temperature. | 1. Increase reaction time and/or temperature. Monitor by TLC. |
| (Starting material remains) | 2. Ineffective water removal (for acid-catalyzed methods). | 2. Use a Dean-Stark apparatus or add anhydrous MgSO₄.[2] |
| 3. Catalyst deactivation or insufficient amount. | 3. Use a stronger acid catalyst or a coupling agent like DCC/DMAP. | |
| 4. Steric hindrance is too great for the chosen method. | 4. Switch to a more powerful esterification method (e.g., Steglich esterification).[1][3] |
In-Depth Analysis & Protocols
-
Causality: In acid-catalyzed esterification, the reaction is an equilibrium. The water produced must be removed to drive the reaction forward (Le Chatelier's principle). For sterically hindered substrates like 4-chloro-2-methylbenzoic acid, reaching this equilibrium can be very slow. The bulky tert-butyl group makes the carbonyl carbon less accessible to nucleophilic attack by tert-butanol.
-
Authoritative Insight: The Steglich esterification is particularly effective for sterically hindered substrates because it uses dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[1] The subsequent addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) forms an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol, even a hindered one like tert-butanol.[1][3]
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
FAQ 2: My NMR spectrum shows the desired product, but also significant impurities. I suspect side reactions. What are they and how can I avoid them?
Side reactions are often a consequence of the harsh conditions required for hindered esterifications.
Quick Diagnosis & Solutions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Impurity Formation | 1. Isobutylene formation: Dehydration of tert-butanol under strong acid/high heat. | 1. Use milder conditions. Switch from H₂SO₄ to a milder catalyst or use a coupling agent method at lower temperatures.[1] |
| (Observed by NMR/GC-MS) | 2. N-acylurea byproduct: In DCC-mediated reactions, the O-acylisourea intermediate can rearrange.[1] | 2. Ensure a catalytic amount of DMAP is used to intercept the intermediate before it rearranges.[1] |
| 3. Dicyclohexylurea (DCU) contamination: The main byproduct of DCC coupling. | 3. DCU is poorly soluble in many organic solvents. Filter the crude reaction mixture before workup. |
In-Depth Analysis & Protocols
-
Causality of Isobutylene Formation: Under strongly acidic and hot conditions, tert-butanol is readily protonated, and loses a molecule of water to form the stable tertiary carbocation. This carbocation then undergoes elimination to form isobutylene gas. This not only consumes the alcohol but can also create pressure buildup in a sealed system.
-
Protocol: Steglich Esterification for High Purity [1][3]
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-chloro-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add tert-butanol (1.5-2.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction with DCC and minimize side reactions.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.[2][4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by flash column chromatography if necessary.[4][5]
-
Key Parameter Optimization
For successful synthesis, careful control over reaction parameters is essential. The following table summarizes key considerations for optimizing your reaction.
| Parameter | Recommendation & Rationale |
| Solvent | DCM or THF (anhydrous): These are good choices for coupling reactions as they are relatively non-polar and aprotic, and they effectively dissolve the reactants. Ensure the solvent is dry to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to Room Temperature: For coupling agent methods, starting at 0 °C minimizes side reactions. For acid-catalyzed methods, reflux may be necessary, but this increases the risk of isobutylene formation. |
| Stoichiometry | Excess Alcohol: Using an excess of tert-butanol (1.5-3.0 eq) can help drive the equilibrium towards the product side. |
| Catalyst/Reagent | DMAP (catalytic): Crucial for accelerating Steglich esterifications and preventing N-acylurea formation.[1] |
| Workup | Acid/Base Washes: Essential for removing unreacted starting materials and catalysts, which simplifies the final purification step.[2][4] |
References
- Exploring the Synthesis and Applications of Tert-Butyl 4-(chloromethyl)benzoate. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. National Center for Biotechnology Information. Retrieved from [Link].
- An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
- General Comments on the Esterification of Carboxylic Acids. Thieme.
-
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link].
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl 4-chloro-2-methylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of tert-butyl 4-chloro-2-methylbenzoate .
This compound presents unique separation dynamics. Because it is typically synthesized via Steglich esterification or acid chloride coupling, crude mixtures often contain a problematic matrix of basic catalysts (e.g., DMAP), unreacted acidic precursors, and urea byproducts. This guide provides self-validating methodologies and causality-driven troubleshooting to ensure high-purity isolation.
Chemical Profiling & Chromatographic Parameters
To purify a compound effectively, you must understand how its structure dictates its behavior on a silica gel stationary phase. The target molecule (C₁₂H₁₅ClO₂) has a molecular weight of 226.70 g/mol and is highly lipophilic[1]. The bulky tert-butyl group sterically shields the ester carbonyl oxygen, severely limiting its ability to hydrogen-bond with the acidic silanol (Si-OH) groups on the silica gel surface. Consequently, this ester will elute much faster than its corresponding methyl ester or carboxylic acid precursor.
Table 1: Chromatographic Behavior & Expected Rf Data
| Compound / Impurity | Chemical Nature | Expected Rf (10% EtOAc/Hexanes) | Elution Order |
| tert-butyl 4-chloro-2-methylbenzoate | Highly lipophilic ester | 0.60 - 0.75 | 1 (First) |
| Dicyclohexylurea (DCU) | Neutral, poor solubility | 0.20 - 0.30 | 2 |
| 4-chloro-2-methylbenzoic acid | Acidic, strong H-bonding | 0.05 - 0.15 (Streaks) | 3 (Last) |
| 4-Dimethylaminopyridine (DMAP) | Basic amine | 0.00 (Irreversibly binds) | N/A |
Table 2: Column Loading Guidelines
| Difficulty of Separation | ΔRf Value | Silica : Crude Mass Ratio | Recommended Fraction Size |
| Easy (Removal of baseline impurities) | > 0.3 | 20:1 | 50 mL |
| Moderate (Typical Steglich crude) | 0.15 - 0.3 | 50:1 | 20 mL |
| Difficult (Closely eluting isomers) | < 0.1 | 100:1 | 10 mL |
Core Workflows & Self-Validating Protocols
Attempting to separate basic catalysts or highly acidic precursors directly on a silica column is the leading cause of failed purifications. Basic amines interact strongly with acidic silanol sites, leading to irreversible adsorption and severe streaking that ruins the separation of the target ester[2]. We mandate a pre-column aqueous workup to resolve this.
Standard purification workflow for tert-butyl 4-chloro-2-methylbenzoate.
Protocol 1: Self-Validating Pre-Column Workup
Objective: Chemically extract DMAP, unreacted acid, and precipitate DCU before column loading.
-
Dilution & Precipitation: Dissolve the crude reaction mixture in diethyl ether. Chill the mixture to 0 °C for 30 minutes to precipitate dicyclohexylurea (DCU). Filter through a Celite pad.
-
Validation Check: Spot the filtrate on TLC against the crude. The intense UV-active spot at Rf ~0.25 (DCU) must be visually absent.
-
-
Acidic Wash (Amine Removal): Wash the filtrate with 1M HCl (3 x 20 mL) to protonate and extract DMAP into the aqueous layer.
-
Validation Check: Test the pH of the final aqueous wash. It must remain strictly acidic (pH < 3) to guarantee all amine is protonated.
-
-
Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 20 mL) to deprotonate and extract unreacted 4-chloro-2-methylbenzoic acid.
-
Validation Check: Carefully acidify a 1 mL aliquot of the aqueous wash with 1M HCl. The formation of a white precipitate confirms the successful extraction of the unreacted acid.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Self-Validating Dry Loading & Elution
Objective: Prevent band broadening caused by the high lipophilicity of the tert-butyl ester.
-
Silica Adsorption: Dissolve the concentrated crude in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3 times the crude mass).
-
Solvent Evaporation: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Validation Check: Shake the flask. The powder must not clump or stick to the glass. Clumping indicates residual solvent, which will cause the target ester to elute prematurely in the solvent front.
-
-
Elution: Pack the column in 100% Hexanes. Load the dry silica and elute using a shallow gradient from 100% Hexanes to 2% Ethyl Acetate/Hexanes.
Troubleshooting FAQs
Troubleshooting decision tree for common co-eluting impurities.
Q: Why does my target compound elute almost immediately in the solvent front, resulting in poor separation? A: This is a classic issue of polarity mismatch. Because the tert-butyl group sterically blocks interactions with the silica gel, the molecule is highly non-polar[1]. If you are using a standard 10% to 20% Ethyl Acetate in Hexanes mobile phase, the solvent is far too strong. Solution: Drastically reduce the polarity. Start your gradient at 100% Hexanes and slowly increase to a maximum of 2% to 5% Ethyl Acetate. Alternatively, switch to a Toluene/Hexanes solvent system to gain finer control over the elution speed.
Q: I am observing severe tailing and streaking across multiple fractions. The TLC looks like a continuous smear. How do I fix this? A: Streaking is rarely caused by the tert-butyl ester itself. It is almost always caused by impurities from the synthesis—specifically, basic coupling catalysts like DMAP. Basic amines interact strongly with the acidic silanol sites on the silica surface, leading to irreversible adsorption and severe streaking[2]. Solution: You must perform the pre-column aqueous workup (Protocol 1) to remove these species. If you absolutely must separate an amine-containing impurity on the column, you must deactivate the silica gel by adding 1% to 3% Triethylamine (TEA) to your mobile phase[2][3].
Q: My compound seems to be degrading or hydrolyzing on the column. Is this possible? A: While tert-butyl esters are generally stable to normal phase silica, highly active (acidic) silica can sometimes catalyze the cleavage of the tert-butyl group, reverting it back to the carboxylic acid. Solution: If you suspect silica-induced degradation (which can be verified by a 2D TLC experiment[3]), you can deactivate the silica gel by flushing the packed column with a solvent system containing 1% TEA prior to loading your sample. Flush with your normal solvent to remove excess TEA before loading the ester[3].
References
Sources
Technical Support Center: tert-Butyl Ester Stability & Reactivity
[1]
Subject: Handling tert-butyl 4-chloro-2-methylbenzoate in Basic Media Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with tert-butyl 4-chloro-2-methylbenzoate , a molecule designed to be a "steric fortress." The combination of the bulky tert-butyl group and the ortho-methyl substituent creates a unique stability profile.
In standard aqueous bases (e.g., NaOH, LiOH), this molecule is virtually inert to hydrolysis. However, in the presence of strong, non-nucleophilic bases (e.g., LDA, LiTMP) or organolithiums (e.g., n-BuLi), the primary risk is not ester cleavage, but rather lateral lithiation at the 2-methyl position.
This guide addresses three critical workflows:
-
Verification: Why your ester is surviving standard saponification.
-
Troubleshooting: Why your ester is decomposing/reacting unexpectedly with organometallics.
-
Protocol: How to force hydrolysis if deprotection is actually required.
Module 1: The Stability Matrix (Why it won't hydrolyze)
User Query:
"I treated my compound with 1N NaOH in MeOH/THF for 24 hours, but TLC shows only starting material. Is my reagent bad?"
Technical Diagnosis:
Your reagents are likely fine. You are fighting two layers of steric hindrance that block the standard
-
The tert-Butyl Shield: The massive tert-butyl group prevents the hydroxide nucleophile from approaching the carbonyl carbon to form the tetrahedral intermediate.
-
The Ortho-Effect: The 2-methyl group locks the carbonyl out of planarity and adds further steric bulk, effectively "caging" the ester.
Data: Comparative Hydrolysis Rates (Relative)
| Ester Type | Relative Rate (
Module 2: Troubleshooting Unexpected Reactivity
User Query:
"I used LDA at -78°C to perform a reaction elsewhere on the ring, but I obtained a complex mixture or a dimerized product. Did the base attack the ester?"
Technical Diagnosis:
It is highly unlikely the LDA attacked the ester carbonyl (
The 2-methyl protons in your molecule are benzylic and acidified by the electron-withdrawing ester group (
The Mechanism of Failure (Lateral Lithiation)
Caption: Path B (Deprotonation of the 2-methyl group) is kinetically favored over Path A (Ester attack) due to the steric bulk of the tert-butyl group.
Corrective Action:
-
If you want to avoid this: You cannot use amide bases (LDA) or alkyllithiums. Switch to milder bases (e.g.,
, ) or protect the methyl group if possible (difficult). -
If you want to exploit this: This is a feature. You can trap the lithiated species with electrophiles (e.g.,
, , ) to functionalize the benzylic position.[1]
Module 3: Protocol for Forced Hydrolysis
User Query:
"I actually WANT to remove the tert-butyl group, but I can't use acid because my substrate is acid-sensitive. How do I hydrolyze this in base?"
Technical Diagnosis:
Since aqueous hydroxide fails (see Module 1), you must switch mechanisms. You need a reagent system that operates via "Anhydrous Hydroxide" or promotes
Recommended Protocol: The "Anhydrous" Hydroxide Method
Based on Gassman's and subsequent variations for hindered esters.
Reagents:
-
Potassium tert-butoxide (
)[2][3][4] -
Water (Stoichiometric: 2-3 equivalents)
-
Solvent: Diethyl Ether or THF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of tert-butyl 4-chloro-2-methylbenzoate in anhydrous THF (0.1 M concentration).
-
Activation: Add 2.5 eq of water. (The water is the nucleophile source).
-
Reagent Addition: Add 5.0 eq of solid
in one portion.-
Mechanistic Insight:
deprotonates the water to form reactive aggregates that are poorly solvated and highly reactive, or facilitates an elimination on the tert-butyl group.
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC.[5]
-
Note: If no reaction occurs after 6 hours, add 18-crown-6 (1.0 eq) to complex the potassium, making the hydroxide "naked."
-
-
Workup: Acidify carefully with 1M HCl to pH 3, extract with EtOAc.
Alternative: The DMSO Super-Base Method
If the above fails, use
Module 4: Decision Logic & Reactivity Map
Use this logic gate to determine the fate of your molecule based on the reagents used.
Caption: Decision matrix for reagent selection. Green indicates clean outcomes; Yellow/Red indicate side reactions.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Defines the stability profile of tert-butyl esters against hydrolysis and nucleophiles).
-
Gassman, P. G., & Schenk, W. N. (1977). "The use of 'anhydrous hydroxide' for the hydrolysis of hindered esters." The Journal of Organic Chemistry, 42(5), 918–920. (Foundational protocol for hydrolyzing sterically hindered esters).
-
Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. (Mechanistic grounding for lateral lithiation and ortho-effects).
-
Theodorou, V., et al. (2018).[5][7] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[5][7] Arkivoc, vii, 308-319.[5][7] (Modern protocols for difficult saponifications).
Sources
- 1. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 4. tert-Butoxide-Assisted Amidation of Esters under Green Conditions [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Removing unreacted 4-chloro-2-methylbenzoic acid from reaction mixtures
Technical Support Center: Purification & Workup Strategies Topic: Removal of Unreacted 4-Chloro-2-methylbenzoic Acid (SM) Ticket ID: #PUR-7499-07-2 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
You are likely dealing with a reaction mixture where 4-chloro-2-methylbenzoic acid (CAS: 7499-07-2) was used as an electrophile (e.g., amide coupling) or a nucleophile (e.g., alkylation).
The Problem: This molecule occupies a "frustrating middle ground" in purification:
-
Lipophilicity: The chloro- and methyl- substituents on the aromatic ring significantly increase its solubility in organic solvents (DCM, EtOAc) compared to unsubstituted benzoic acid.
-
Acidity: With an estimated
of ~3.6–3.8 (more acidic than benzoic acid due to the ortho-effect and electron-withdrawing chlorine), it ionizes readily but can "streak" badly on silica gel if not handled correctly.
This guide provides three validated protocols to remove this impurity, ranked by scalability and cost-efficiency.
Protocol A: The "Gold Standard" Acid-Base Extraction
Best for: Standard synthesis (100 mg to 100 g scale).
The Logic:
Because the impurity is a carboxylic acid, we can exploit its
Step-by-Step Workflow
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).
-
Scientist's Note: Use Ethyl Acetate (EtOAc) if possible. Chlorinated solvents (DCM) sometimes form stubborn emulsions with benzoate salts.
-
-
The Base Wash (Critical):
-
The "Safety" Wash:
-
Perform a final wash with 1M NaOH (only if your product is stable to strong base). This ensures removal of any stubborn dimers.
-
-
Phase Separation:
-
The impurity is now in the Aqueous Layer (discard or acidify to recover SM).
-
Your product is in the Organic Layer .
-
Troubleshooting Extraction Issues
| Symptom | Root Cause | Corrective Action |
| Impurity persists in Organic Layer | Aqueous pH too low. | The reaction mixture might have residual strong acid (e.g., TFA, HCl) that neutralized your |
| Emulsion forms | Lipophilic salts acting as surfactants. | Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength. Filter the biphasic mixture through a pad of Celite. |
| Product lost to Aqueous Layer | Product is also acidic or amphoteric. | If your product has a phenol, sulfonamide, or another COOH, STOP . Do not use NaOH. Use Protocol B (Chromatography). |
Protocol B: Flash Column Chromatography
Best for: Acid-sensitive products or when extraction fails.
The Logic: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing the spot to "streak" or "tail" from the baseline to the solvent front. This contaminates the entire column. You must suppress this ionization.
The Fix: Acidify the Mobile Phase.
-
Mobile Phase Preparation: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your solvent system (e.g., 1% AcOH in Hexane/EtOAc).
-
Column Pre-treatment: Flush the column with the acidified solvent before loading your sample. This protonates the silica surface.
-
Elution: Run the column. The 4-chloro-2-methylbenzoic acid will now run as a tight, defined band (usually high
in non-polar solvents due to the intramolecular H-bond and lipophilic Cl/Me groups).
Protocol C: Solid-Supported Scavenging (High Throughput)
Best for: Small scale (<50 mg), parallel synthesis, or avoiding aqueous workup.
The Logic: Use a polymer resin functionalized with a base. The acid binds to the resin; the resin is filtered off; the filtrate contains pure product.
Recommended Resin: Polymer-Supported Carbonate (PS-CO3) or Trisamine Resin .
-
Calculate Loading: Assume 3-4 equivalents of resin relative to the expected amount of unreacted acid.
-
Incubation: Add resin to the reaction vial (solvent: DCM or THF). Shake for 2–4 hours at room temperature.
-
Filtration: Filter through a frit.
-
Validation: Spot the filtrate on TLC. The UV-active acid spot should be gone.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification path.
Figure 1: Decision Matrix for removing 4-chloro-2-methylbenzoic acid based on product stability and properties.
Frequently Asked Questions (FAQ)
Q: I used NaHCO3, but the acid impurity is still there by LCMS. Why? A: The 2-methyl group provides steric hindrance around the carboxylic acid, which can sometimes slow down the kinetics of deprotonation in a biphasic system.
-
Fix: Increase the contact time (shake vigorously for 2 minutes, not just 10 seconds) or switch to a stronger base like 1M Sodium Carbonate (
) which has a higher pH (~11) than bicarbonate (~8.5) but is safer than Hydroxide.
Q: Can I remove this by recrystallization? A: Yes, but it is difficult. 4-chloro-2-methylbenzoic acid crystallizes well from non-polar solvents. If your product is also a solid, you risk co-crystallization. Extraction is preferred. If you must recrystallize, exploit the acidity: dissolve the crude solid in hot ethanol containing a small amount of ammonia; the ammonium salt of the impurity will stay in solution while your neutral product crystallizes upon cooling.
Q: Does the Chloro-group affect the choice of waste disposal? A: Yes. Halogenated organic waste often requires segregation from non-halogenated waste depending on your facility's EH&S protocols. Ensure the aqueous extracts (containing the chlorinated benzoate) are disposed of correctly, not just poured down the drain.
References
-
Dissociation Constants of Organic Acids
-
Source: Haynes, W. M. (Ed.).[1] (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (Data on substituted benzoic acid pKa trends).
- Context: Confirms pKa range of chloro- and methyl-substituted benzoic acids (approx 3.8–4.0).
-
-
Acid-Base Extraction Protocols
- Chromatography of Carboxylic Acids: Source: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Context: Foundational text on flash chromatography; establishes the need for modifiers (AcOH) for acidic analytes.
-
Scavenger Resins in Organic Synthesis
- Source: Biotage. (n.d.).
-
URL:[Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of tert-butyl 4-chloro-2-methylbenzoate
An In-Depth Guide to the 1H NMR Spectrum Analysis of tert-Butyl 4-chloro-2-methylbenzoate: A Comparative Approach
Introduction: Decoding Molecular Structures with 1H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure of molecules. Among its variants, proton (1H) NMR spectroscopy is particularly powerful for elucidating the carbon-hydrogen framework of organic compounds. This guide, intended for researchers and drug development professionals, offers a detailed analysis of the 1H NMR spectrum of tert-butyl 4-chloro-2-methylbenzoate.
Our approach moves beyond a simple spectral interpretation. We will delve into the causal factors governing the observed spectrum, grounding our analysis in fundamental principles. Furthermore, by comparing the spectrum of our target molecule with that of structurally related alternatives, we will illuminate the subtle yet significant effects of different functional groups on proton chemical environments.
Core Principles of 1H NMR Interpretation
A 1H NMR spectrum provides four key pieces of information to determine a molecule's structure[1][2]:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Protons near electronegative atoms or groups are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield)[3].
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): Caused by the influence of neighboring protons (spin-spin coupling), this pattern (e.g., singlet, doublet, triplet) indicates the number of protons on adjacent atoms.
Analysis of the 1H NMR Spectrum of tert-Butyl 4-chloro-2-methylbenzoate
The structure of tert-butyl 4-chloro-2-methylbenzoate presents four distinct sets of chemically non-equivalent protons, which will give rise to four unique signals in the 1H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Molecular structure of tert-butyl 4-chloro-2-methylbenzoate with non-equivalent proton sets labeled.
Predicted Spectral Data
| Signal Label | Protons | Integration | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| (a) | tert-butyl (-C(CH₃)₃) | 9H | ~1.5 - 1.6 | Singlet (s) |
| (b) | Methyl (Ar-CH₃) | 3H | ~2.4 - 2.5 | Singlet (s) |
| (c) | Aromatic (H5) | 1H | ~7.3 - 7.4 | Doublet of doublets (dd) |
| (d) | Aromatic (H3) | 1H | ~7.8 - 7.9 | Doublet (d) |
| (e) | Aromatic (H6) | 1H | ~7.2 - 7.3 | Doublet (d) |
Detailed Signal Assignment and Rationale
-
Signal (a) - tert-Butyl Protons (~1.5-1.6 ppm, s, 9H): The nine protons of the tert-butyl group are all chemically equivalent due to rapid rotation around the carbon-carbon single bonds.[4] They have no adjacent protons, so their signal appears as a sharp singlet. This signal is characteristically intense due to the integration of nine protons.[5][6] Its position in the upfield region is typical for aliphatic protons shielded from strongly electron-withdrawing groups.
-
Signal (b) - Methyl Protons (~2.4-2.5 ppm, s, 3H): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent proton neighbors, resulting in a singlet. Its chemical shift is slightly downfield compared to a typical alkane due to the deshielding effect of the aromatic ring.[3]
-
Aromatic Protons (H5, H3, H6): The substitution pattern (1,2,4-trisubstituted) makes all three aromatic protons non-equivalent, giving rise to three distinct signals. Their chemical shifts and splitting patterns are determined by their position relative to the substituents.
-
The ester group and the chlorine atom are both electron-withdrawing groups, which deshield ortho and para protons, shifting their signals downfield.[7]
-
The methyl group is an electron-donating group, which shields ortho and para protons, shifting their signals upfield.[7]
-
Signal (d) - Proton H3 (~7.8-7.9 ppm, d): This proton is ortho to the strongly electron-withdrawing ester group and meta to the chloro and methyl groups. The primary deshielding effect comes from the ester, placing it furthest downfield. It is split only by the adjacent H5 proton (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet.[8]
-
Signal (c) - Proton H5 (~7.3-7.4 ppm, dd): This proton is ortho to the chloro group and meta to both the ester and methyl groups. It is coupled to both H3 (meta-coupling) and H6 (ortho-coupling, J ≈ 7-10 Hz). This results in a doublet of doublets.[8]
-
Signal (e) - Proton H6 (~7.2-7.3 ppm, d): This proton is ortho to the electron-donating methyl group, which shields it and shifts it upfield relative to the other aromatic protons. It is split only by the adjacent H5 proton (ortho-coupling), resulting in a doublet.
-
Comparative Analysis with Alternative Structures
To fully appreciate the spectral features of tert-butyl 4-chloro-2-methylbenzoate, it is instructive to compare its predicted spectrum with the known spectra of similar molecules. This comparison highlights how structural modifications influence the 1H NMR spectrum.
Comparative Spectral Data
| Compound | Ar-H Signals (δ, ppm) | -CH₃ Signal (δ, ppm) | Ester Signal (δ, ppm) |
| tert-Butyl 4-chloro-2-methylbenzoate | ~7.2-7.9 (3H, complex) | ~2.4 (3H, s) | ~1.55 (9H, s) |
| Methyl 4-chlorobenzoate [9] | 7.94 (d, 2H), 7.37 (d, 2H) | N/A | 3.87 (3H, s) |
| Methyl 4-tert-butylbenzoate [10] | 7.97 (d, 2H), 7.47 (d, 2H) | N/A | 1.34 (9H, s, on ring), 3.90 (3H, s, ester) |
| Toluene | ~7.2 (5H, m) | 2.36 (3H, s) | N/A |
Discussion of Substituent Effects
-
Ester Group Comparison (Target vs. Methyl 4-chlorobenzoate): Replacing the tert-butyl ester with a methyl ester primarily changes the signal in the aliphatic region. The prominent 9H singlet around 1.55 ppm is replaced by a 3H singlet for the methoxy group around 3.87 ppm.[9] The methoxy signal is further downfield due to the direct attachment to the electronegative oxygen atom. The aromatic region of methyl 4-chlorobenzoate is simpler (two doublets) due to the molecule's symmetry, which is absent in our target compound.
-
Ring Substituent Comparison (Target vs. Methyl 4-tert-butylbenzoate): Comparing our target to methyl 4-tert-butylbenzoate highlights the effect of the chloro and 2-methyl groups. In methyl 4-tert-butylbenzoate, the para-substitution results in a symmetrical aromatic environment, giving two clean doublets.[10] The introduction of the chloro and 2-methyl groups in our target molecule breaks this symmetry, leading to the more complex pattern of three distinct aromatic signals as previously discussed.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following is a generalized protocol for preparing a sample for 1H NMR analysis.
Workflow for 1H NMR Sample Preparation and Analysis
Caption: Standard workflow from sample preparation to structural elucidation using 1H NMR.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of the solid tert-butyl 4-chloro-2-methylbenzoate sample into a small, clean vial.[11]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[12] Deuterated solvents are used to avoid large interfering signals from the solvent's own protons.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex to ensure the sample dissolves completely.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution. A simple method is to push a small cotton plug into a Pasteur pipette and transfer the solution through it directly into a clean, high-quality NMR tube.[12][13]
-
Sample Loading: Cap the NMR tube and carefully wipe the outside with a lint-free tissue. Place the tube into a spinner turbine and adjust its depth according to the spectrometer's requirements.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize its homogeneity. Finally, the 1H NMR spectrum is acquired.
Conclusion
The 1H NMR spectrum of tert-butyl 4-chloro-2-methylbenzoate is a clear illustration of how fundamental spectroscopic principles can be applied to determine a complex molecular structure. The characteristic 9H singlet of the tert-butyl group, the isolated 3H singlet of the ring's methyl group, and the complex, predictable pattern of the three aromatic protons all combine to provide an unambiguous structural fingerprint. By comparing this spectrum with those of related benzoate derivatives, we gain a deeper understanding of how substituent-induced electronic and symmetry effects manifest in 1H NMR. This guide provides not only a direct analysis of the target molecule but also a logical framework and practical protocol applicable to the broader challenge of structural elucidation in chemical research.
References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Powers, R., & Wishart, D. S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]
-
CHEM220 Laboratory course. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
University of Wisconsin–Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
SciSpace. O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Brainly. (2023). A ¹H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of -. [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ScienceDirect. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates. [Link]
-
Western University, Department of Chemistry. NMR Sample Preparation. [Link]
-
Boyd, D. R., et al. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]
-
ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]
-
ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
University of Cambridge, Department of Chemistry. Chemical shifts. [Link]
-
Royal Society of Chemistry. Supporting Information for Catalytic Conversion of Alcohols to Esters. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. [Link]
-
PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. acdlabs.com [acdlabs.com]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To [chem.rochester.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
Technical Identification Guide: tert-Butyl Singlet in 4-Chloro-2-methylbenzoate
[1]
Executive Summary & Strategic Approach
In the synthesis and analysis of tert-butyl 4-chloro-2-methylbenzoate , correctly identifying the tert-butyl group is critical for yield calculation and purity assessment.[1] While the tert-butyl singlet is characteristically intense (9H), it resides in a crowded spectral region (
This guide moves beyond basic peak picking. It establishes a self-validating protocol to distinguish the product's ester tert-butyl group from the aryl methyl group and common "imposter" signals (e.g., BHT, t-butanol, H₂O).
Key Differentiation Metric:
-
Target Signal (t-Bu Ester):
~1.58 – 1.63 ppm (Singlet, 9H) -
Internal Reference (Aryl-Me):
~2.50 – 2.60 ppm (Singlet, 3H) -
Diagnostic Coupling (HMBC): t-Bu protons
Ester Carbonyl ( ~166 ppm)[1]
The 1D NMR Landscape: Predicted vs. Observed
The structure of 4-chloro-2-methylbenzoate contains two distinct aliphatic singlets. The ortho-methyl group on the ring is significantly deshielded by the aromatic ring current and the adjacent carbonyl, placing it downfield of the tert-butyl ester group.
Table 1: Chemical Shift Assignments (CDCl₃)[2][3]
| Moiety | Proton Count | Multiplicity | Expected Shift ( | Diagnostic Features |
| Aryl C(2)-CH₃ | 3H | Singlet | 2.50 – 2.60 | Deshielded by aromatic ring; distinct from aliphatic region.[1] |
| Ester -C(CH₃)₃ | 9H | Singlet | 1.58 – 1.63 | Sharp, intense singlet.[1] Critical Region. |
| Aromatic C(3)-H | 1H | Doublet/Multiplet | 7.10 – 7.25 | Coupling to C(5)-H. |
| Aromatic C(5)-H | 1H | Doublet of Doublets | 7.15 – 7.30 | meta-coupling to C(3) and ortho to C(6).[1] |
| Aromatic C(6)-H | 1H | Doublet | 7.70 – 7.90 | Deshielded by carbonyl (ortho effect).[1] |
Analyst Note: The tert-butyl shift is sensitive to concentration and solvent.[1] In CDCl₃, the residual water peak often appears exactly at 1.56 ppm , creating a high risk of false integration.
The "Imposter" Peaks: Troubleshooting Contamination
A major failure point in drug development analytics is misidentifying a contaminant as the product peak.[1] The table below differentiates the target tert-butyl ester from common synthesis byproducts.
Table 2: Common Interfering Signals in CDCl₃
| Contaminant | Shift ( | Multiplicity | Differentiation Strategy |
| Water (H₂O) | ~1.56 (Variable) | Broad Singlet | D₂O Shake: Add 1 drop D₂O; peak disappears or shifts.[1] |
| BHT (Stabilizer) | ~1.43 | Singlet | Integration: Ratio to Aryl-Me will be non-integer. Check for aromatic BHT signals (~6.98 ppm). |
| t-Butanol | ~1.28 | Singlet | HSQC: correlates to carbon at ~69 ppm (vs ~82 ppm for ester).[1] |
| Grease/Alkanes | 0.80 – 1.30 | Multiplets | Shape: Broad, undefined multiplets vs. sharp t-butyl singlet.[1] |
Advanced Verification: The 2D NMR Workflow
When 1D integration is ambiguous (e.g., 9.5H integration due to overlap), 2D NMR provides absolute structural certainty. The HMBC (Heteronuclear Multiple Bond Correlation) is the "Gold Standard" for esters.
Mechanistic Logic (HMBC):
-
The Aryl-Me protons (3H) correlate 3-bonds away to the Carbonyl (C=O) .[1]
-
The t-Butyl protons (9H) also correlate 3-bonds away to the same Carbonyl (C=O) .[1]
Diagram 1: Structural Verification Workflow
Caption: Logical decision tree for validating the tert-butyl ester moiety using 1D integration and 2D HMBC connectivity.
Experimental Protocol: Resolving Water Overlap
If the tert-butyl peak at 1.60 ppm is obscured by the water peak (typically ~1.56 ppm in CDCl₃), integration becomes impossible. Use this solvent-manipulation protocol.
Objective: Shift the water peak away from the aliphatic region.
Protocol:
-
Prepare Sample: Dissolve ~10 mg of compound in 0.6 mL CDCl₃.
-
Initial Scan: Acquire standard 1H spectrum (NS=16).[1]
-
Diagnosis: If a broad singlet overlaps the sharp 1.6 ppm peak, proceed.
-
Solvent Swap (Option A - D₂O Shake):
-
Add 1 drop of D₂O directly to the NMR tube.[1]
-
Shake vigorously for 30 seconds.
-
Allow layers to separate (D₂O floats on top or sinks depending on density/emulsion, but usually forms a distinct phase).
-
Result: The HDO peak in the CDCl₃ phase will diminish or shift; the tert-butyl peak remains constant.
-
-
Solvent Swap (Option B - DMSO-d₆):
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][3] Chem.1997 , 62, 7512–7515.[3] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108016353, tert-butyl 4-chloro-2-methylbenzoate."[1] PubChem, 2025 .[1][4] Link[5]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for chemical shift prediction rules).
Sources
- 1. Tert-butyl 2-methylbenzoate | C12H16O2 | CID 236101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Mass Spectrometry Fragmentation of tert-Butyl 4-chloro-2-methylbenzoate
Executive Summary & Application Scope
Compound: tert-Butyl 4-chloro-2-methylbenzoate (C₁₂H₁₅ClO₂) Molecular Weight: 226.70 g/mol (Monoisotopic mass: 226.08 Da for ³⁵Cl) Primary Application: Critical intermediate in the synthesis of pharmaceutical glitazones and agrochemical precursors.
This guide provides a comparative analysis of ionization techniques (EI vs. ESI) for the structural characterization of tert-butyl 4-chloro-2-methylbenzoate. Due to the lability of the tert-butyl ester, standard ionization often yields misleading molecular ion data. This document outlines the fragmentation pathways, distinguishing the "Ortho Effect" driven by the 2-methyl substituent, and establishes a validated protocol for identification.
Comparative Analysis: Ionization Modalities
The choice of ionization technique drastically alters the observed spectral fingerprint.[1] The following table compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard (70 eV) | Soft (Thermal/Voltage) |
| Molecular Ion ( | Weak/Absent (<5% abundance). The labile t-butyl group fragments immediately. | Dominant ( |
| Base Peak | m/z 170 ( | m/z 227 ( |
| Structural Insight | High. Reveals chlorine pattern, ortho-substitution, and aromatic stability. | Low (in MS1). Requires MS/MS (CID) to generate structural fragments. |
| Detection Limit | Picogram range (GC-MS). | Femtogram range (LC-MS/MS). |
| Recommendation | Gold Standard for Fingerprinting. Use for library matching and impurity profiling. | Gold Standard for Quantitation. Use for biological matrices and PK studies. |
Fragmentation Mechanisms & Pathway Analysis[2][3][4]
The fragmentation of tert-butyl 4-chloro-2-methylbenzoate is governed by three specific mechanistic drivers:
-
McLafferty-like Rearrangement (Isobutene Loss): The dominant pathway for tert-butyl esters.
- -Cleavage (Acylium Formation): Formation of the stable benzoyl cation.
-
The Ortho Effect: Interaction between the 2-methyl group and the carbonyl oxygen.
Predicted Spectral Data (EI @ 70eV)
| m/z (³⁵Cl) | Relative Abundance | Ion Identity | Mechanism |
| 226 | < 2% | Molecular Ion (highly unstable). | |
| 170 | 80-100% | Loss of Isobutene ( | |
| 153 | 60-90% | Acylium Ion . Loss of alkoxy radical ( | |
| 125 | 40-60% | Aryl Cation . Loss of CO (28 Da) from the acylium ion. | |
| 89 | 20-30% | Tropylium-like derivative . Loss of HCl or Cl radical from the ring. | |
| 57 | 30-50% | Tert-butyl Cation . Simple bond fission (stable tertiary carbocation). |
Note on Isotopes: All fragments containing the aromatic ring will exhibit the characteristic Chlorine isotope cluster (
Visualizing the Fragmentation Pathway
The following diagram illustrates the stepwise degradation of the molecule under high-energy conditions.
Figure 1: Fragmentation tree for tert-butyl 4-chloro-2-methylbenzoate showing the dominant isobutene loss pathway.
Experimental Protocols
To ensure reproducible data, the following protocols are recommended for identifying this compound.
Protocol A: GC-MS (Structural Confirmation)
Best for: Purity analysis and impurity identification.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (avoid Methanol to prevent transesterification in the injector port).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Critical: Ensure the liner is deactivated. Active sites can catalyze thermal degradation of the tert-butyl ester before ionization.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Data Analysis: Look for the m/z 170/172 cluster. Do not expect a strong m/z 226.
Protocol B: LC-MS/MS (Quantification)
Best for: Pharmacokinetic (PK) studies or trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 227.1
171.1 (Loss of Isobutene, Collision Energy ~15 eV). -
Qualifier: 227.1
153.0 (Formation of Acylium, Collision Energy ~25 eV).
-
Method Development Workflow
Use this decision tree to select the correct analytical approach based on your research goals.
Figure 2: Workflow for selecting the optimal mass spectrometry method.
References
-
McLafferty Rearrangement Mechanisms
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link
-
Tert-Butyl Ester Fragmentation
-
NIST Mass Spec Data Center. Tert-butyl benzoate mass spectrum. NIST Chemistry WebBook, SRD 69. Link
-
Akamatsu, S., & Yoshida, M. (2016).[2] Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[2][3] Journal of Mass Spectrometry. Link
-
-
Ionization Techniques (EI vs ESI)
-
MetwareBio. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Link
-
Sources
Precision IR Profiling: tert-Butyl Benzoate Carbonyl Kinetics & Structural Analysis
Topic: IR Spectroscopy: Carbonyl Stretch Analysis of tert-Butyl Benzoate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of organic synthesis and medicinal chemistry, the tert-butyl ester serves as a robust protecting group, offering stability against nucleophilic attack where methyl or ethyl esters fail. However, its steric bulk introduces unique electronic perturbations that complicate spectral characterization.
This guide provides an in-depth technical comparison of the tert-butyl benzoate carbonyl (
Mechanistic Analysis: The "Bulky Donor" Effect
To accurately interpret the IR spectrum of tert-butyl benzoate, one must move beyond simple group frequency tables and understand the competition between Inductive Effects (+I) and Steric Inhibition .
The Inductive Dominance
Unlike methyl benzoate, where the methyl group exerts a modest electron-donating effect, the tert-butyl group is a potent electron donor via the Inductive (+I) effect.
-
Electron Density Push: The bulky t-butyl group pushes electron density onto the ether oxygen (
). -
Resonance Enhancement: This increased density makes the lone pair on
more available for donation into the carbonyl system ( ). -
Bond Order Reduction: Enhanced resonance increases the single-bond character of the carbonyl carbon-oxygen bond (
), thereby lowering the vibrational frequency of the stretch.
Result: While typical conjugated esters (e.g., methyl benzoate) appear at 1724 cm⁻¹ , tert-butyl benzoate shifts to a lower frequency (~1710 cm⁻¹ ), mimicking the range typically reserved for ketones.
Steric Considerations
While steric inhibition of resonance (SIR) is common in ortho-substituted benzoates (twisting the phenyl ring and raising frequency), the tert-butyl group on the ester oxygen does not significantly twist the carbonyl out of conjugation with the phenyl ring. Instead, it primarily impacts the hydrolysis kinetics and the electronic environment of the carboxylate.
Comparative Spectral Data
The following data synthesizes experimental values from neat liquid film (ATR) and solution-phase analyses. This table serves as a diagnostic baseline for distinguishing tert-butyl benzoate from its precursors and analogs.
| Compound | Structure | C=O[1][2][3][4][5][6][7][8][9][10][11] Frequency (cm⁻¹) | Key Diagnostic Feature |
| tert-Butyl Benzoate | 1710 - 1712 (s) | Lower frequency due to strong +I effect of t-Bu group. | |
| Methyl Benzoate | 1724 - 1730 (s) | Standard conjugated ester reference. | |
| Ethyl Benzoate | 1720 - 1725 (s) | Minimal shift compared to methyl. | |
| Benzoic Acid | 1680 - 1700 (br) | Broad band due to H-bonding dimerization; distinct from esters. | |
| tert-Butyl Acetate | 1735 - 1740 (s) | Aliphatic analog; higher frequency confirms conjugation effect in benzoates. |
(s) = strong, sharp peak; (br) = broad peak
Experimental Protocol: Reaction Monitoring via ATR-FTIR
This protocol details the synthesis monitoring of tert-butyl benzoate from benzoyl chloride, a common workflow in drug development for installing protecting groups. This method relies on the spectral shift between the acid chloride and the forming ester.
Objective
To validate the conversion of Benzoyl Chloride (
Materials & Equipment
-
Spectrometer: FTIR with Diamond ATR Accessory (Resolution: 4 cm⁻¹, Scans: 16).
-
Reagents: Benzoyl Chloride, tert-Butanol, Pyridine (base), Dichloromethane (DCM).
-
Software: Kinetic monitoring suite (optional) or standard absorbance processing.
Step-by-Step Methodology
-
Background Acquisition:
-
Clean ATR crystal with isopropanol.
-
Collect background spectrum (air) to remove
and interference.
-
-
Baseline Reactant Profiling:
-
Apply one drop of neat Benzoyl Chloride to the crystal.
-
Validate: Confirm doublet peaks at 1775 cm⁻¹ and 1735 cm⁻¹ (Fermi resonance characteristic of acid chlorides).
-
Clean crystal immediately to prevent corrosion.
-
-
Reaction Sampling (In-Situ or Aliquot):
-
Initiate reaction: Mix Benzoyl Chloride (1.0 eq) + tert-Butanol (1.2 eq) + Pyridine (1.5 eq) in DCM at 0°C.
-
T=0 min: Take aliquot, evaporate solvent (nitrogen stream), apply to ATR.
-
T=60 min: Repeat.
-
-
Spectral Validation Logic (The "Self-Validating" Step):
-
Success Criteria: Disappearance of the 1775 cm⁻¹ doublet. Appearance of a single, sharp peak at 1710 cm⁻¹ .
-
Failure Mode (Hydrolysis): Appearance of a broad shoulder at 1700-1680 cm⁻¹ indicates moisture contamination leading to Benzoic Acid.
-
Failure Mode (Incomplete): Persistence of 1775 cm⁻¹ indicates steric hindrance is slowing kinetics; requires heat or catalyst (DMAP).
-
Visualization: Spectral Logic & Workflow
The following diagrams illustrate the decision-making logic for spectral interpretation and the experimental workflow.
Figure 1: Spectral Identification Logic Flow
Caption: Decision tree for distinguishing tert-butyl benzoate from common impurities and analogs based on carbonyl shift.
Figure 2: Synthesis Monitoring Workflow
Caption: Iterative workflow for monitoring the esterification reaction using FTIR as the primary quality gate.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, p-tert-butyl-, Infrared Spectrum. NIST Standard Reference Database.[11][12][13] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[14] SDBS No. 6925 (tert-Butyl Benzoate).[1] [Link]
-
Cope, A. C., et al. "Preparation of 2-acylcyclanones by boron fluoride method." The Journal of Organic Chemistry, vol. 24, no. 5, 1959, pp. 687-690. (Citing IR peak at 1710 cm⁻¹). [Link]
Sources
- 1. tert-Butyl Benzoate | 774-65-2 | TCI AMERICA [tcichemicals.com]
- 2. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl benzoate | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid, p-tert-butyl- [webbook.nist.gov]
- 12. Benzoic acid, p-tert-butyl- [webbook.nist.gov]
- 13. Benzoic acid, p-tert-butyl- [webbook.nist.gov]
- 14. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
Comparative Stability Guide: tert-Butyl vs. Methyl 4-Chloro-2-Methylbenzoate
Topic: Comparing Stability of tert-Butyl vs. Methyl 4-Chloro-2-Methylbenzoate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery and organic synthesis, the choice between methyl and tert-butyl esters of the 4-chloro-2-methylbenzoate scaffold dictates the molecule's chemical resilience, metabolic fate, and utility as a protecting group.
While both analogues share the core pharmacophore, their stability profiles are diametrically opposed under specific conditions. The methyl ester serves as a standard, metabolically labile motif suitable for prodrugs, whereas the tert-butyl ester offers exceptional resistance to nucleophilic attack (base hydrolysis) and enzymatic cleavage, making it an ideal robust protecting group or a metabolically stable lead, albeit with high acid lability.
Quick Comparison Matrix
| Feature | Methyl 4-chloro-2-methylbenzoate | tert-Butyl 4-chloro-2-methylbenzoate |
| Base Stability (pH > 10) | Low (Hydrolyzes via BAc2) | High (Sterically shielded) |
| Acid Stability (pH < 2) | Moderate (Reversible AAc2) | Low (Cleaves via AAl1) |
| Metabolic Stability (Esterase) | Low (Rapid cleavage) | High (Steric resistance) |
| Lipophilicity (cLogP) | Moderate (~3.[1][2]8) | High (~4.9) |
Molecular Architecture & Theoretical Framework
To understand the stability differences, one must analyze the superposition of the ortho-effect and the ester alkyl group .
The Scaffold: 4-Chloro-2-Methylbenzoate
The 2-methyl group (ortho) exerts a "picket fence" effect. It rotates out of the plane of the benzene ring to minimize steric clash with the carbonyl oxygen, thereby partially blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).
-
Electronic Effect: The 4-chloro group is electron-withdrawing (
), theoretically activating the carbonyl toward nucleophilic attack. -
Steric Effect: The 2-methyl group counteracts this activation by physically impeding access to the carbonyl carbon.
The Variable: Methyl vs. tert-Butyl[3][4][5][6]
-
Methyl Ester: The small methyl group provides minimal additional steric bulk. The carbonyl carbon remains accessible to hydroxide ions or esterases, despite the ortho-methyl group.
-
tert-Butyl Ester: The bulky tert-butyl group creates a "steric fortress." Combined with the ortho-methyl group, the carbonyl carbon is effectively inaccessible to nucleophiles. However, the electron-rich tert-butyl group stabilizes the carbocation intermediate required for acid-catalyzed cleavage (AAl1 mechanism), rendering it highly sensitive to acidic conditions (e.g., TFA).
Detailed Stability Analysis
Hydrolytic Stability (Chemical)
Base-Catalyzed Hydrolysis (Saponification)[3]
-
Methyl Ester: Undergoes standard BAc2 hydrolysis (Addition-Elimination). The rate is slower than unsubstituted methyl benzoate due to the ortho-methyl group but proceeds cleanly to the acid.
-
tert-Butyl Ester: Effectively inert to standard saponification (NaOH/MeOH). The formation of the tetrahedral intermediate is energetically prohibitive due to severe steric crowding between the tert-butyl group and the ortho-methyl group.
Acid-Catalyzed Hydrolysis[2][4][5]
-
Methyl Ester: Undergoes AAc2 hydrolysis. This is an equilibrium process and requires heat and water to drive to completion. It is relatively stable in dilute acids at room temperature.
-
tert-Butyl Ester: Undergoes AAl1 hydrolysis (Alkyl-Oxygen cleavage). Protonation of the carbonyl oxygen is followed by the unimolecular loss of the stable tert-butyl cation (isobutylene precursor). This reaction is rapid in strong acids (TFA, HCl/Dioxane) even at room temperature.
Metabolic Stability (Enzymatic)
-
Methyl Ester: A prime substrate for carboxylesterases (hCE1/hCE2). The methyl group fits well into the catalytic pocket.
-
tert-Butyl Ester: Generally resistant to esterases. The bulky group prevents the catalytic serine residue from approaching the carbonyl. Clearance typically shifts to oxidative metabolism (CYP450) of the alkyl chain rather than direct hydrolysis.
Visualizing the Mechanisms
The following diagram illustrates the divergent hydrolysis pathways that dictate the stability of these two esters.
Caption: Divergent hydrolysis pathways: Methyl esters follow the base-labile BAc2 route, while tert-butyl esters follow the acid-labile AAl1 route driven by carbocation stability.[6]
Experimental Protocols
To validate these stability claims in your specific matrix, use the following self-validating protocols.
Protocol A: Comparative Chemical Stability Stress Test
Objective: Quantify half-life (
Materials:
-
HPLC system (C18 column, UV detection at 254 nm).
-
Buffer A: 0.1 M HCl in 50% MeOH (Acid Stress).
-
Buffer B: 0.1 M NaOH in 50% MeOH (Base Stress).
-
Internal Standard: Benzophenone (inert to these conditions).
Workflow:
-
Preparation: Prepare 1 mM stock solutions of both esters in MeOH.
-
Initiation: Mix 100 µL stock + 900 µL of Buffer A (or B) in a sealed HPLC vial. Incubate at 40°C.
-
Sampling: Inject 10 µL every 30 minutes for 8 hours.
-
Quantification: Plot
vs. time. The slope yields .
Expected Results:
-
Base Stress: Methyl ester
1-2 hours; tert-Butyl ester 24 hours (No reaction). -
Acid Stress: Methyl ester stable (
loss); tert-Butyl ester 30 mins (Rapid disappearance).
Protocol B: Simulated Enzymatic Stability (Liver Microsomes)
Objective: Assess metabolic lability for drug development suitability.
Workflow:
-
Incubate 1 µM test compound with Rat Liver Microsomes (RLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
-
Add NADPH cofactor (if checking for oxidative metabolism) or omit (if checking for hydrolysis only).
-
Quench aliquots with cold acetonitrile at 0, 5, 15, 30, and 60 mins.
-
Analyze via LC-MS/MS.
Supporting Data & Physical Properties[10]
The following data is synthesized from established physical organic chemistry parameters (Taft steric parameters
| Parameter | Methyl Ester | tert-Butyl Ester | Impact on Development |
| Molecular Weight | 184.62 g/mol | 226.70 g/mol | t-Bu adds mass without polar functionality. |
| cLogP (Lipophilicity) | ~3.8 | ~4.9 | t-Bu significantly increases lipophilicity, potentially reducing solubility. |
| Taft Steric Factor ( | 0.00 (Reference) | -1.54 | t-Bu is ~100x more sterically demanding. |
| Hydrolysis Rate ( | 1.0 (Normalized) | < 0.001 | t-Bu is effectively inert to base. |
| Hydrolysis Rate ( | 1.0 (Normalized) | > 1000 | t-Bu is highly labile in acid (e.g., TFA). |
Experimental Workflow Diagram
Caption: Workflow for validating ester stability. Distinct degradation patterns confirm the identity and purity of the ester species.
References
-
Mechanism of Acid-Catalyzed Hydrolysis: O'Reilly, K. T., et al. "Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid."[5] Environ.[7][5][8] Sci. Technol. 2001, 35(19), 3954–3961.[5] Link
-
Steric Effects in Benzoate Hydrolysis: Fujita, T., et al. "Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters." Collection of Czechoslovak Chemical Communications, 1980. Link
-
Base Hydrolysis Resistance: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, 2018, vii, 308-319.[7] Link
-
General Ester Hydrolysis Mechanisms: Jencks, W. P., & Carriuolo, J. "General Base Catalysis of Ester Hydrolysis." J. Am. Chem. Soc. 1961, 83(7), 1743–1750. Link
-
Protecting Group Stability: Greene, T. W., & Wuts, P. G. M.[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for t-Butyl vs Methyl stability conditions).
Sources
- 1. 4-Chloro-2-methyl-benzoic acid tert-butyl ester | C12H15ClO2 | CID 108016353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
Advantages of tert-Butyl Ester Protection Over Benzyl Esters
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Strategic Case for tert-Butyl
In the architecture of complex organic synthesis, the choice between tert-butyl (t-Bu) and benzyl (Bn) esters is rarely a matter of preference—it is a decision dictated by orthogonality and steric necessity. While benzyl esters offer classic stability and removal via neutral hydrogenolysis, the tert-butyl ester provides a superior steric shield and a unique orthogonality profile that is indispensable for modern peptide and polyfunctional molecule synthesis.
This guide objectively analyzes the performance of t-Bu esters, demonstrating their kinetic resistance to nucleophilic attack and their critical role in "Fmoc/t-Bu" strategies, contrasting them directly with the "Boc/Bzl" approach.
Mechanistic Foundation: Steric Shielding vs. Electronic Lability
The core divergence in performance between t-Bu and Bn esters stems from their structural topology.
-
Benzl Esters (Electronic Susceptibility): The benzyl group is a primary carbon attached to an aromatic ring. While the phenyl ring provides some bulk, the methylene spacer (
) leaves the carbonyl carbon accessible to nucleophiles (S 2/B 2 pathways). Furthermore, the benzylic position is electronically activated for hydrogenolysis and radical oxidation. -
tert-Butyl Esters (Steric Fortress): The t-butyl group features a quaternary carbon directly attached to the ether oxygen. The massive steric bulk of three methyl groups creates a "umbrella effect," effectively blocking the Burgi-Dunitz trajectory required for nucleophilic attack at the carbonyl. Consequently, t-Bu esters are kinetically inert to conditions that rapidly degrade methyl, ethyl, and benzyl esters.
Comparative Stability Matrix
The following table synthesizes experimental stability data under standard synthetic conditions.
| Condition | tert-Butyl Ester (t-Bu) | Benzyl Ester (Bn) | Mechanistic Insight |
| Basic Hydrolysis (NaOH/LiOH) | Highly Stable | Labile | t-Bu sterics prevent hydroxide attack; Bn hydrolyzes (slower than Me/Et, but significant). |
| Nucleophiles (RMgX, RLi) | Resistant | Labile | t-Bu prevents ketone formation; Bn is readily attacked.[2] |
| Hydrogenolysis (H₂, Pd/C) | Stable | Cleaved | t-Bu allows removal of Cbz/Bn ethers without touching the ester.[2] |
| Acid (TFA, HCl) | Labile (Cleaved) | Stable (to mild acid) | t-Bu cleaves via E1 (cation stability); Bn requires strong acid (HF/TFMSA) or H₂. |
| Reduction (NaBH₄) | Stable | Stable | Both generally resist borohydrides, but t-Bu is safer against LAH at low temps. |
Critical Advantages of tert-Butyl Protection[1][3]
Advantage 1: Absolute Orthogonality to Hydrogenolysis
The most distinct advantage of t-Bu esters is their stability under hydrogenation conditions. This allows for the selective removal of Benzyl ethers (protecting alcohols) or Cbz groups (protecting amines) while maintaining the ester moiety.
-
Scenario: Synthesizing a molecule with a benzyl-protected alcohol and a carboxyl group.
-
Bn Ester: Hydrogenolysis removes both the alcohol protection and the ester.
-
t-Bu Ester: Hydrogenolysis removes only the benzyl ether, leaving the t-butyl ester intact for later functionalization.
Advantage 2: Resistance to Saponification (The "Steric Lock")
Experimental data highlights the kinetic inertness of t-Bu esters to base.
-
Data Point: In a comparative study of benzoate esters treated with 1.2 eq NaOH in THF/H₂O at 25°C for 24 hours:
-
Methyl Benzoate: >95% Hydrolysis[1]
-
Benzyl Benzoate: Significant Hydrolysis (varies by substitution, typically >50%)
-
tert-Butyl Benzoate: <5% Hydrolysis [1] This allows researchers to perform saponification of methyl/ethyl esters or base-mediated alkylations elsewhere in the molecule without compromising the t-Bu protected acid.
-
Advantage 3: The Fmoc/t-Bu Strategy in Peptide Synthesis
In Solid Phase Peptide Synthesis (SPPS), the t-Bu ester is the cornerstone of the Fmoc strategy, offering a safer and more selective alternative to the Boc/Bzl approach.
-
Boc/Bzl Strategy: Requires repetitive TFA treatments (removing Boc) and a final, hazardous HF cleavage to remove the Bn ester.
-
Fmoc/t-Bu Strategy: Uses mild piperidine (base) for Fmoc removal (leaving t-Bu intact) and a single final TFA step to cleave the t-Bu ester. This eliminates the need for HF and reduces acid-catalyzed side reactions.
Visualizing Orthogonality & Mechanism
Diagram 1: Orthogonality Decision Tree
This diagram illustrates the logical flow for selecting t-Bu based on reaction conditions.
Caption: Decision logic for selecting tert-butyl esters based on required orthogonality to hydrogenolysis and basic conditions.
Diagram 2: Acid-Catalyzed Deprotection Mechanism (E1 Pathway)
Unlike the hydrolysis of primary esters, t-Bu cleavage proceeds via an E1 elimination, driven by the stability of the tert-butyl cation.
Caption: The E1 elimination mechanism of tert-butyl esters, releasing isobutylene gas and the free acid.
Experimental Protocols
Protocol A: Preparation of tert-Butyl Esters (The tert-Butyl Acetate Method)
A safer, modern alternative to handling gaseous isobutylene. [2]
Principle: Acid-catalyzed transesterification using tert-butyl acetate as both reagent and solvent. Reagents: Carboxylic Acid substrate, tert-Butyl Acetate (t-BuOAc), Perchloric Acid (HClO₄) or Triflic Acid (TfOH).
-
Setup: Dissolve the carboxylic acid (1.0 equiv) in tert-butyl acetate (excess, typically 10-20 equiv).
-
Catalysis: Cool to 0°C. Carefully add catalytic HClO₄ (1.5 equiv) or TfOH (catalytic). Note: Maintain anhydrous conditions.
-
Reaction: Stir at room temperature. Monitor by TLC (typically 4-12 hours).[3]
-
Quench: Pour the mixture carefully into saturated aqueous NaHCO₃ to neutralize the acid.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (if necessary), though quantitative conversion is common.
Protocol B: Selective Deprotection (The TFA Cocktail)
Standard method for removing t-Bu in the presence of benzyl or Cbz groups. [3]
Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES - optional scavenger).
-
Preparation: Dissolve the t-butyl ester (1.0 equiv) in DCM (approx. 0.1 M concentration).[4]
-
Acidification: Add TFA (equal volume to DCM, 1:1 ratio).
-
Optimization: If the substrate contains electron-rich aromatics (e.g., Tryptophan, Tyrosine), add 2-5% Triethylsilane (TES) to scavenge the generated t-butyl cations and prevent alkylation of the ring.
-
-
Reaction: Stir at room temperature for 1–2 hours. Evolution of isobutylene gas (bubbles) may be observed.[5]
-
Workup: Concentrate the reaction mixture in vacuo.
-
Critical Step: Co-evaporate with toluene (3x) to remove residual TFA traces, which can catalyze decomposition of sensitive products.
-
-
Isolation: The residue is the free carboxylic acid, often pure enough for subsequent steps.
References
-
BenchChem. (2025).[1][2][6][3][7] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from 6
-
Organic Syntheses. (2011). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides (Methodology adapted for Esters). Organic Syntheses, 88, 104-111. Retrieved from 5
-
Organic Chemistry Portal. (2006). tert-Butyl Esters - Deprotection Methodologies.[1][6][7][8][9][10] J. Org.[11] Chem., 71, 9045-9050.[11] Retrieved from 11
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of N-tBoc L-glutathione dimethyl and di-tert-butyl esters: versatile synthetic building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tert-Butyl Esters [organic-chemistry.org]
A Comparative Reactivity Analysis for Drug Development Scaffolds: 4-Chloro vs. 4-Bromo Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis and materials science, the selection of starting materials is a decision that dictates the efficiency, cost, and ultimate success of a synthetic route. Aryl halides, particularly functionalized benzoate esters, are foundational building blocks. A frequent decision point for chemists is the choice between a chloro- or bromo-substituent at the 4-position of a benzoate ester. This guide provides an in-depth, objective comparison of the reactivity of these two common scaffolds, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed strategic decisions.
The Theoretical Underpinnings: A Tale of Two Halogens
The divergent reactivity of 4-chloro and 4-bromo benzoate esters stems from the fundamental physicochemical properties of the carbon-halogen (C-X) bond. Two key factors are in a constant interplay: bond dissociation energy and the combined influence of electronegativity and polarizability.
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond.[1][2][3] For instance, the BDE for bromobenzene is approximately 82.6 kcal/mol, whereas for chlorobenzene, it is around 97.6 kcal/mol.[4] This difference is paramount in reactions where the cleavage of the C-X bond is a critical, energy-intensive step.
-
Electronegativity and Polarizability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond with a greater partial positive charge on the carbon atom.[5][6][7] Conversely, bromine, being a larger atom, has a more diffuse electron cloud that is more easily distorted or "polarized".[8] This higher polarizability allows for more effective orbital overlap with transition metal catalysts.[1]
These properties dictate which substrate will perform better in a given chemical transformation. We will explore the practical consequences in two of the most important classes of reactions for these scaffolds: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
In the world of C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. In this arena, the reactivity trend among aryl halides is well-established and unambiguous: I > Br > OTf > Cl.[1][9]
The Mechanistic Driver: Oxidative Addition
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, which involves the insertion of the palladium into the C-X bond, is frequently the rate-limiting step of the entire cycle.[1][4][10][11]
The significantly lower bond dissociation energy of the C-Br bond means that 4-bromo benzoate esters undergo this crucial oxidative addition step much more readily and at a faster rate than their 4-chloro counterparts.[1][4]
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene and Water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another cornerstone reaction, particularly for installing heteroatom nucleophiles onto an aromatic ring. Here, the electronic factors governing reactivity are starkly different from cross-coupling, leading to an inverted reactivity trend.
The Mechanistic Driver: Nucleophilic Attack
The SNAr mechanism is a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. [12][13]This initial attack is almost always the rate-determining step. [12]In the second, faster step, the leaving group is expelled to restore aromaticity.
Because the C-X bond is broken after the rate-determining step, its strength has a minimal impact on the overall reaction rate. [12]Instead, the reaction is accelerated by factors that stabilize the negatively charged Meisenheimer complex. The key factor here is the powerful electron-withdrawing inductive effect of the halogen.
Since chlorine is more electronegative than bromine, it exerts a stronger inductive pull. [7]This effect makes the carbon atom of the C-Cl bond more electrophilic and provides greater stabilization for the negative charge that develops in the Meisenheimer intermediate. Consequently, for SNAr reactions, the reactivity order is often F > Cl > Br > I, the opposite of the trend seen in cross-coupling. [12]Therefore, 4-chlorobenzoate esters are generally more reactive in SNAr reactions than 4-bromobenzoate esters.
Practical Implications and Protocol
For SNAr, the 4-chlorobenzoate ester is the superior choice for two reasons: it is typically more reactive and less expensive.
Experimental Protocol: SNAr of Methyl 4-chlorobenzoate with Morpholine
-
Reagent Assembly: In a sealed tube, combine methyl 4-chlorobenzoate (1.0 eq), morpholine (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: Add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction: Seal the tube and heat to a temperature typically between 100-150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the product via column chromatography or recrystallization.
Summary and Strategic Recommendations
The choice between a 4-chloro and 4-bromo benzoate ester is not a matter of universal superiority but of strategic selection based on the intended chemical transformation.
| Feature | 4-Bromo Benzoate Ester | 4-Chloro Benzoate Ester |
| C-X Bond Energy | Lower (~83 kcal/mol) [4] | Higher (~98 kcal/mol) [4] |
| Reactivity in Cross-Coupling | High. Preferred substrate. [1] | Low. Requires specialized, potent catalysts. [1][10] |
| Reactivity in SNAr | Moderate. | High. Preferred substrate due to higher electronegativity. [12] |
| Relative Cost | Higher | Lower |
Actionable Advice for Researchers:
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.):
-
Default Choice: Begin with the 4-bromo benzoate ester . Its higher reactivity ensures a greater chance of success under mild conditions, making it ideal for proof-of-concept syntheses, library generation, and situations where reaction robustness is prioritized over substrate cost. [1] * Cost-Driven/Process Development: If developing a large-scale synthesis where cost is a primary driver, the 4-chloro benzoate ester is the target. [4]However, be prepared to invest significant time in optimizing reaction conditions and screening advanced, often proprietary and more expensive, catalyst/ligand systems to achieve efficient conversion. [14][15]
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Default Choice: The 4-chloro benzoate ester is the clear choice. It is both more reactive due to the electronics of the rate-determining step and more economical.
-
By understanding the mechanistic basis for the reactivity differences between these two fundamental building blocks, scientists can design more efficient, logical, and cost-effective synthetic strategies, accelerating the journey from molecular design to functional product.
References
-
Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Source: Inorganic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Title: Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Source: ResearchGate. URL: [Link]
-
Title: Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Source: University of Windsor. URL: [Link]
-
Title: ALKYL HALIDES. Source: University of Calgary. URL: [Link]
-
Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Source: University of Victoria. URL: [Link]
-
Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Source: PMC. URL: [Link]
-
Title: Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Source: PubMed. URL: [Link]
-
Title: I came across a question on UWhirl that said that the Bromine atom is less polarizable than Iodine... Source: Reddit. URL: [Link]
-
Title: Surprising effect of leaving group on the nucleophilic aromatic substitution reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase. Source: OSTI.GOV. URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]
-
Title: 6.4: Polar Reactions. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Substitution Reactions of Benzene and Other Aromatic Compounds. Source: Michigan State University Chemistry. URL: [Link]
-
Title: electronegativity - polar bonds in organic compounds. Source: Chemguide. URL: [Link]
-
Title: Electronegativity. Source: Chemistry LibreTexts. URL: [Link]
-
Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ALKYL HALIDES [research.cm.utexas.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
- 14. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
EHS Operational Guide: Disposal Protocols for 4-Chloro-2-methylbenzoic acid tert-butyl ester
Here is the comprehensive operational and EHS (Environmental Health and Safety) guide for the proper handling and disposal of 4-Chloro-2-methyl-benzoic acid tert-butyl ester.
In pharmaceutical development and organic synthesis, the management of chemical waste is as critical as the synthesis itself. 4-Chloro-2-methylbenzoic acid tert-butyl ester is a protected aromatic intermediate. Because this molecule contains a covalently bound chlorine atom, its disposal requires strict adherence to specific environmental protocols to prevent the formation of highly toxic byproducts (such as dioxins) during incineration.
This guide provides the causality behind the disposal rules, ensuring that researchers and EHS professionals understand why specific segregation and destruction methods are mandatory.
Hazard Profile & Physicochemical Rationale
To design a self-validating disposal protocol, we must first analyze the physical and chemical properties of the compound that dictate its end-of-life treatment. While the tert-butyl ester group provides steric bulk and lipophilicity, the primary driver for disposal categorization is the aryl chloride moiety[1].
Table 1: Waste Characterization Data
| Property/Hazard | Operational Implication for Disposal |
| Halogen Content (Cl) | Critical: Must be segregated into Halogenated Organic Waste . Incineration requires specialized facilities with alkaline scrubbers to neutralize HCl gas[2]. |
| Ester Hydrolysis | In the presence of strong aqueous acids or bases, the ester can hydrolyze back to 4-Chloro-2-methylbenzoic acid and tert-butanol. Waste containers should not mix this compound with strong reactive aqueous streams. |
| Toxicity | The parent acid is classified under GHS as causing serious eye damage (H318) and skin irritation (H315)[1]. The ester is highly lipophilic, increasing the risk of dermal absorption. |
| Combustibility | Organic esters are typically combustible. Must be kept away from ignition sources during temporary waste accumulation[2]. |
Operational Workflow: Step-by-Step Disposal Methodology
The following protocol outlines the cradle-to-grave management of 4-Chloro-2-methylbenzoic acid tert-butyl ester waste within a professional laboratory setting.
Step 1: Point-of-Generation Segregation (The "Halogen Rule") The most common EHS violation in organic labs is placing halogenated solutes dissolved in non-halogenated solvents into the "Non-Halogenated" waste stream.
-
Action: Regardless of the solvent used (e.g., if you dissolve this compound in pure ethyl acetate or hexane), the resulting mixture must be disposed of in the Halogenated Organic Waste carboy.
-
Causality: Commercial chemical incinerators operate at different temperatures for different waste streams. Burning chlorinated compounds in a non-halogenated incinerator lacks the necessary exhaust scrubbers, leading to the atmospheric release of hydrochloric acid and potentially polychlorinated dibenzodioxins (PCDDs).
Step 2: Containerization and Compatibility
-
Action: Collect the waste in a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace hydrolysis over time can generate acidic byproducts that corrode metal.
-
Action: Ensure the container is equipped with a vented cap if the waste contains volatile solvents or if there is a risk of gas-generating side reactions.
Step 3: Labeling and RCRA Compliance
-
Action: Under EPA/RCRA guidelines, the waste label must explicitly list all constituents.
-
Protocol: Write "4-Chloro-2-methylbenzoic acid tert-butyl ester" fully on the label. Do not use abbreviations like "Cl-MBA-tBu". If dissolved in a solvent, list the solvent and estimate the percentage of the chlorinated ester.
Step 4: Institutional Handover and Ultimate Destruction
-
Action: Transfer the sealed, labeled container to your institution's central hazardous waste accumulation area.
-
Causality: The licensed waste contractor will subject this material to high-temperature rotary kiln incineration equipped with an afterburner and a wet scrubber system (to capture the liberated chloride ions as aqueous salts)[2].
Waste Segregation Decision Logic
To ensure flawless compliance at the bench, follow this logical pathway when disposing of reaction mixtures containing this compound.
Caption: Decision matrix for segregating chlorinated ester waste to prevent incinerator contamination.
Emergency Spill and Decontamination Procedures
If the pure ester or a concentrated solution is spilled during transfer to a waste container:
-
Isolate: Eliminate all ignition sources if dissolved in a flammable solvent[2].
-
Absorb: Do not flush with water. Use a chemically inert absorbent (e.g., vermiculite, dry sand, or commercial spill pads) to soak up the liquid[2].
-
Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container[2].
-
Decontaminate: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste, as the compound is highly toxic to aquatic life and must not enter the municipal drain system.
References
-
PubChem - National Institutes of Health (NIH) . "4-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 348269 - Safety and Hazards". Available at:[Link]
-
Pipeline and Hazardous Materials Safety Administration (PHMSA) / DOT . "Hazardous Materials Guidelines: Appropriate Method of Disposal of Substance or Preparation (Incineration and Scrubbers)". Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
